(S)-7-Bromo-2,3-dihydrobenzofuran-3-ol
説明
BenchChem offers high-quality (S)-7-Bromo-2,3-dihydrobenzofuran-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-7-Bromo-2,3-dihydrobenzofuran-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C8H7BrO2 |
|---|---|
分子量 |
215.04 g/mol |
IUPAC名 |
(3S)-7-bromo-2,3-dihydro-1-benzofuran-3-ol |
InChI |
InChI=1S/C8H7BrO2/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-3,7,10H,4H2/t7-/m1/s1 |
InChIキー |
YPXQKMUDRAZXCL-SSDOTTSWSA-N |
異性体SMILES |
C1[C@H](C2=C(O1)C(=CC=C2)Br)O |
正規SMILES |
C1C(C2=C(O1)C(=CC=C2)Br)O |
製品の起源 |
United States |
Absolute Configuration Determination of (S)-7-Bromo-2,3-dihydrobenzofuran-3-ol: A Multi-Modal Analytical Framework
Executive Summary & Strategic Rationale
In modern drug development and asymmetric synthesis, establishing the absolute configuration of chiral molecules is a non-negotiable regulatory and scientific requirement. The target molecule, (S)-7-bromo-2,3-dihydrobenzofuran-3-ol , presents a unique structural profile: a secondary alcohol at the C3 position, a semi-rigid bicyclic benzofuran core, and a heavy halogen (bromine) at the C7 position.
Rather than relying on a single analytical technique, a robust, self-validating analytical framework requires orthogonal methodologies. As a Senior Application Scientist, I have designed this guide to leverage the molecule's specific structural features to establish its absolute configuration with unequivocal certainty. We will utilize three independent, self-validating pillars:
-
Single-Crystal X-Ray Diffraction (Anomalous Dispersion): Capitalizing on the heavy-atom effect of the C7-bromine.
-
NMR Spectroscopy (Advanced Mosher’s Method): Exploiting the C3 secondary alcohol for diastereomeric derivatization.
-
Chiroptical Spectroscopy (VCD/ECD via TD-DFT): Utilizing the rigid chiral chromophore for solution-state computational matching.
Multi-modal analytical workflow for absolute configuration determination.
Method 1: Single-Crystal X-Ray Diffraction (Anomalous Dispersion)
Strategic Causality
X-ray crystallography relies on the diffraction of X-rays by electron clouds. Under normal conditions, Friedel's law dictates that the diffraction intensities of inverse reflections are equal ( ∣F(hkl)∣2=∣F(−h−k−l)∣2 ). However, the presence of the bromine atom at the C7 position acts as a "heavy atom" with a substantial anomalous scattering cross-section. When irradiated with Cu Kα X-rays ( λ=1.5418 Å), the bromine atom absorbs energy near its absorption edge, introducing an imaginary component to its atomic scattering factor 1. This breaks Friedel's law, allowing the crystallographic software to distinguish between enantiomorphic space groups and calculate the Flack parameter ( x ) [[2]]().
Self-Validating Protocol
-
Crystallization: Dissolve the enantiopure sample in a minimal amount of ethyl acetate. Layer carefully with hexanes and allow for slow evaporation at room temperature to yield diffraction-quality single crystals.
-
Data Collection: Mount a single crystal on a diffractometer equipped with a Cu Kα microfocus source. Collect full sphere data to ensure high redundancy of Friedel pairs.
-
Structure Solution & Refinement: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (e.g., SHELXL).
-
Validation: Invert the structural model computationally and refine again. The correct absolute configuration must yield a Flack parameter near 0, while the inverted model will yield a value near 1 3.
Quantitative Data Interpretation
| Flack Parameter ( x ) | Standard Uncertainty ( u ) | Crystallographic Interpretation |
| x≈0 | u<0.04 | Absolute configuration is correct as modeled (S). |
| x≈1 | u<0.04 | Absolute configuration is inverted (Model is R, Sample is S). |
| x≈0.5 | Variable | Crystal is a racemic twin; data is inconclusive. |
Method 2: NMR-Based Chiral Derivatization (Advanced Mosher’s Method)
Strategic Causality
Because the target molecule is a secondary alcohol, it is a perfect candidate for the Advanced Mosher's Method. By reacting the C3-OH with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl), we generate two distinct diastereomeric esters 4.
In solution, these MTPA esters adopt a highly preferred conformation where the carbinyl proton (H-3), the ester carbonyl, and the trifluoromethyl group are coplanar. The phenyl ring of the MTPA moiety exerts a powerful magnetic anisotropic shielding effect on the protons situated spatially beneath it, shifting their NMR signals upfield (lower ppm) 5. By calculating the chemical shift differences ( Δδ=δS−δR ), we can map the spatial distribution of the benzofuran core relative to the chiral center 6.
Self-Validating Protocol
-
Derivatization: Divide the sample into two aliquots. React Aliquot A with (R)-MTPA-Cl (yielding the (S)-MTPA ester due to CIP priority rules) and Aliquot B with (S)-MTPA-Cl (yielding the (R)-MTPA ester) in pyridine/DMAP.
-
Purification: Isolate the diastereomeric esters via flash chromatography to remove unreacted reagents.
-
NMR Acquisition: Acquire high-resolution 1 H NMR spectra (e.g., 600 MHz) in CDCl 3 .
-
Validation: Calculate the Δδ values for all assignable protons. A self-validating system requires that protons on one side of the chiral plane show consistently positive Δδ values, while protons on the opposite side show consistently negative values.
Quantitative Data Interpretation
| Proton Location | Expected Δδ ( δS−δR ) | Structural Rationale for (S)-Configuration |
| C2 Protons (H-2a, H-2b) | Negative ( <0 ) | Shielded by the phenyl ring in the (R)-MTPA ester. |
| C4 Proton (Aromatic) | Positive ( >0 ) | Shielded by the phenyl ring in the (S)-MTPA ester. |
Method 3: Chiroptical Spectroscopy (VCD and ECD via TD-DFT)
Strategic Causality
While X-ray requires single crystals and Mosher's method requires chemical derivatization, Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) offer direct, non-destructive, solution-state analysis 7. The rigid 2,3-dihydrobenzofuran core provides a robust chiral environment that yields distinct chiroptical signatures 8. By utilizing Time-Dependent Density Functional Theory (TD-DFT), we can computationally model the excited states and vibrational modes of both enantiomers. The interaction of circularly polarized light with the chiral chromophore (ECD) and vibrational modes (VCD) produces spectra that are highly sensitive to the 3D spatial arrangement of the atoms 9.
Self-Validating Protocol
-
Experimental Acquisition: Record the experimental VCD spectrum (mid-IR region, CCl 4 or CDCl 3 ) and ECD spectrum (UV-Vis region, Methanol) of the sample.
-
Conformational Search: Perform a molecular mechanics (e.g., MMFF94) conformational search for both the (R) and (S) models to identify all low-energy conformers.
-
DFT Optimization: Optimize the geometries and calculate vibrational frequencies using DFT (e.g., B3LYP/6-31G(d)) 10.
-
TD-DFT Calculation: Calculate the electronic transitions using a long-range corrected functional (e.g., CAM-B3LYP/aug-cc-pVDZ) [[11]]().
-
Validation: Apply Boltzmann weighting to generate the final theoretical spectra. The calculated spectra for the (R) and (S) models must be exact mirror images. Only the (S)-model spectrum will positively correlate (similarity score > 0.4) with the experimental data.
TD-DFT computational workflow for predicting VCD and ECD spectra.
Conclusion
Determining the absolute configuration of (S)-7-bromo-2,3-dihydrobenzofuran-3-ol requires a synthesis of physical chemistry and computational modeling. By triangulating data from anomalous X-ray dispersion (leveraging the C7 bromine), Mosher ester NMR analysis (leveraging the C3 alcohol), and TD-DFT chiroptical matching (leveraging the rigid chromophore), researchers can establish the (S)-configuration with absolute, self-validating certainty.
References
- Flack parameter - Grokipedia Source: Grokipedia URL
- Flack parameter - Wikipedia Source: Wikipedia URL
- Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral)
- Source: hebmu.edu.
- Source: Encyclopedia.
- Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method Source: PMC - NIH URL
- Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism Source: PMC - NIH URL
- Vibrational Circular Dichroism Detects Symmetry Breaking due to Conformational Mobility Source: MDPI URL
- Determination of Absolute Configuration Using Vibrational Circular Dichroism Spectroscopy Source: ACS Publications URL
- Vibrational Circular Dichroism: A New Tool for Solution-State Determination Source: ResearchGate URL
- Circular dichroism calculation for natural products Source: PMC - NIH URL
Sources
- 1. Flack parameter - Wikipedia [en.wikipedia.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Flack parameter â Grokipedia [grokipedia.com]
- 4. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]
- 5. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 6. Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Vibrational Circular Dichroism Detects Symmetry Breaking due to Conformational Mobility in C2-Symmetry Chiral Molecules and Provides Further Insight into Inter-Chromophoric Interactions [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Circular dichroism calculation for natural products - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Role of (S)-7-bromo-2,3-dihydrobenzofuran-3-ol in Modern Drug Discovery
An In-Depth Technical Guide to the Structural Characterization of (S)-7-bromo-2,3-dihydrobenzofuran-3-ol
(S)-7-bromo-2,3-dihydrobenzofuran-3-ol is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid, three-dimensional structure and strategically placed functional groups—a stereogenic alcohol, a bromine atom for further functionalization, and a dihydrobenzofuran core—make it a valuable chiral building block for the synthesis of complex, biologically active molecules. The precise control and confirmation of its absolute stereochemistry and purity are not merely academic exercises; they are fundamental prerequisites for developing safe and effective pharmaceuticals. The pharmacological and toxicological profiles of enantiomers can differ dramatically, making rigorous structural characterization a critical step in the regulatory and scientific validation of any new chemical entity derived from this scaffold.
This guide provides a comprehensive, multi-technique approach to the structural elucidation of (S)-7-bromo-2,3-dihydrobenzofuran-3-ol. We will move beyond simple data reporting to explain the causality behind our analytical choices, presenting an integrated workflow that ensures the unambiguous determination of the molecule's identity, purity, and absolute configuration.
Part 1: Spectroscopic Fingerprinting for Structural Confirmation
Spectroscopic methods provide the foundational data for determining the molecular structure. Each technique offers a unique lens through which to view the molecule's connectivity and chemical environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) experiments allows for the complete assignment of all proton and carbon signals.
Expertise & Causality: For a molecule like (S)-7-bromo-2,3-dihydrobenzofuran-3-ol, ¹H NMR is crucial for defining the relative stereochemistry of the protons on the dihydrofuran ring (at positions 2 and 3). The coupling constant (J-value) between H-2 and H-3 is diagnostic for their cis or trans relationship, which is a key structural feature. ¹³C NMR confirms the number of unique carbon environments and, in conjunction with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, the type of each carbon (CH₃, CH₂, CH, or quaternary).
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize polar compounds and reveal the hydroxyl proton, which might otherwise exchange too rapidly.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay (d1) of at least 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time is typically required due to the lower natural abundance of the ¹³C isotope.
-
2D NMR (COSY, HSQC):
-
A COSY (Correlation Spectroscopy) experiment is performed to establish proton-proton coupling networks, definitively linking adjacent protons (e.g., H-2 with H-3, and aromatic protons).
-
An HSQC (Heteronuclear Single Quantum Coherence) experiment correlates each proton with its directly attached carbon, enabling unambiguous carbon signal assignment.
-
Data Presentation: Expected NMR Assignments
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Correlations (COSY, HMBC) |
| 2 | ~4.7-5.0 (dd) | ~75-78 | COSY with H-3 |
| 3 | ~4.3-4.6 (dd) | ~72-75 | COSY with H-2 |
| OH | Variable (broad s) | - | - |
| 4 | ~7.1-7.3 (d) | ~128-130 | COSY with H-5 |
| 5 | ~6.8-7.0 (t) | ~122-125 | COSY with H-4, H-6 |
| 6 | ~7.2-7.4 (d) | ~125-127 | COSY with H-5 |
| 3a | - | ~120-123 | HMBC from H-2, H-4 |
| 7 | - | ~112-115 | HMBC from H-6 |
| 7a | - | ~158-160 | HMBC from H-2, H-6 |
Note: These are predicted values based on analogous structures; actual values may vary. The coupling constants (J) are critical for detailed structural analysis. For example, a J-value of ~5-8 Hz between H-2 and H-3 would be consistent with a cis-relationship in similar systems.[1]
NMR Analysis Workflow for Structural Elucidation
High-Resolution Mass Spectrometry (HRMS): Unimpeachable Elemental Composition
While NMR defines the connectivity, HRMS provides the exact elemental formula. This is a crucial, self-validating step that confirms the molecular identity beyond any reasonable doubt.
Expertise & Causality: For a bromo-compound, the isotopic pattern is a dead giveaway. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio. Therefore, the molecular ion in the mass spectrum will appear as a pair of peaks (M and M+2) of nearly equal intensity, separated by two mass units. Observing this pattern is a primary validation of the presence of a single bromine atom. HRMS, with its high mass accuracy (typically < 5 ppm), can distinguish between molecules with the same nominal mass but different elemental compositions.
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI), to generate intact molecular ions, typically the protonated molecule [M+H]⁺.
-
Mass Analysis: Analyze the ions using a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap instrument.
-
Data Analysis: Compare the measured accurate mass of the [M+H]⁺ ion with the theoretically calculated mass for the proposed formula C₈H₈BrO₂. The mass difference should be less than 5 ppm.
Data Presentation: Expected HRMS Data
| Ion | Calculated m/z | Observed m/z | Mass Difference (ppm) | Isotopic Pattern |
| [M+H]⁺ (⁷⁹Br) | 214.97022 | Within 5 ppm | < 5 | ~50% |
| [M+H]⁺ (⁸¹Br) | 216.96817 | Within 5 ppm | < 5 | ~50% |
Note: Predicted mass data is available for related compounds, confirming the expected m/z values.[2]
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a rapid and reliable method for identifying the key functional groups present in a molecule.
Expertise & Causality: For this specific molecule, the two most important features to confirm are the hydroxyl (-OH) group and the aromatic ring. The O-H stretch will appear as a characteristic broad band, while the C-H stretches and C=C bends of the aromatic ring provide further confirmation of the core structure.
Data Presentation: Expected IR Absorptions
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3600-3200 (broad) | O-H | Stretch |
| 3100-3000 | Aromatic C-H | Stretch |
| 1600-1450 | Aromatic C=C | Stretch/Bend |
| 1250-1000 | C-O | Stretch |
| 600-500 | C-Br | Stretch |
Note: Reference spectra for the core 2,3-dihydrobenzofuran structure are available in public databases like the NIST WebBook, which can be used for comparison.[3]
Part 2: Chiral HPLC for Enantiomeric Purity and Separation
The determination of enantiomeric purity is arguably the most critical characterization for a chiral intermediate intended for pharmaceutical use. Chiral High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose.[4]
Expertise & Causality: The separation of enantiomers relies on their differential interaction with a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are exceptionally versatile and are the first choice for screening chiral separations of molecules like this.[4] The choice of mobile phase (typically a mixture of an alkane like hexane and an alcohol modifier like isopropanol) is critical for modulating the retention and selectivity (α) of the enantiomers. The goal is to achieve baseline resolution (Rs > 1.5) between the (S) and (R) enantiomers.
Experimental Protocol: Chiral HPLC Method Development
-
Column Selection: Begin with a polysaccharide-based CSP, such as one coated with cellulose tris(3,5-dimethylphenylcarbamate).
-
Initial Mobile Phase Screening: Prepare a series of mobile phases with varying ratios of n-hexane and 2-propanol (e.g., 95:5, 90:10, 80:20 v/v).
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
-
Optimization: If separation is not optimal, systematically vary the alcohol modifier (e.g., switch to ethanol), adjust the mobile phase ratio, or modify the column temperature to improve resolution.
-
Validation: Once a suitable method is established, inject a certified standard of the (S)-enantiomer and a racemic mixture to confirm peak identity and the method's ability to quantify the enantiomeric excess (e.e.).
Data Presentation: Representative Chiral Separation Conditions
| Chiral Stationary Phase (CSP) | Typical Mobile Phase | (-)-Enantiomer tR (min) | (+)-Enantiomer tR (min) | Resolution (Rs) |
| Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane / 2-Propanol (90:10, v/v) | 8.5 | 10.2 | > 1.5 |
| Amylose tris(3,5-dimethylphenylcarbamate) | n-Hexane / Ethanol (85:15, v/v) | 7.9 | 9.8 | > 2.0 |
Note: This data is representative for chromanol-type compounds and serves as a strong starting point for method development for the target molecule.[4]
Chiral HPLC Method Development Workflow
Part 3: Single-Crystal X-ray Diffraction for Absolute Structural Confirmation
While the combination of NMR, MS, and chiral HPLC provides overwhelming evidence for the structure and purity, Single-Crystal X-ray Diffraction is the unequivocal "gold standard." It provides a direct visualization of the molecule's three-dimensional structure in the solid state and, crucially, allows for the unambiguous determination of its absolute stereochemistry.
Expertise & Causality: The key to this technique is growing a high-quality single crystal. Once obtained, diffraction data is collected by bombarding the crystal with X-rays. The resulting diffraction pattern is mathematically decoded to generate a 3D electron density map, from which the positions of all non-hydrogen atoms can be determined. For determining absolute configuration, the presence of the "heavy" bromine atom is highly advantageous. It allows for the reliable determination of the Flack parameter, which should be close to zero for the correctly assigned (S) configuration.
Experimental Protocol: X-ray Crystallography
-
Crystallization: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution & Refinement: Process the data and solve the structure using direct methods or Patterson methods. Refine the atomic positions, and for a non-centrosymmetric crystal, determine the absolute structure.
-
Analysis: Analyze the final structure to confirm connectivity, stereochemistry (via the Flack parameter), and examine intermolecular interactions like hydrogen bonding.[5][6]
Single-Crystal X-ray Diffraction Workflow
Conclusion: An Integrated and Self-Validating Approach
The structural characterization of (S)-7-bromo-2,3-dihydrobenzofuran-3-ol is a process of building a layered, self-validating argument. HRMS confirms the elemental formula, while IR identifies the key functional groups. NMR spectroscopy then meticulously maps the molecular skeleton and its relative stereochemistry. Chiral HPLC provides the critical measure of enantiomeric purity, ensuring the compound meets the stringent requirements for pharmaceutical development. Finally, single-crystal X-ray diffraction serves as the ultimate arbiter, providing an unambiguous 3D structure and confirming the absolute configuration. By integrating these powerful analytical techniques, researchers and drug development professionals can establish the identity, purity, and stereochemical integrity of this valuable chiral intermediate with the highest degree of scientific confidence.
References
-
PubChem. 7-Bromo-2,3-dihydro-1-benzofuran-3-one. National Center for Biotechnology Information. [Link]
-
PubChemLite. 7-bromo-2,3-dihydro-1-benzofuran (C8H7BrO). [Link]
-
NIST. Benzofuran, 2,3-dihydro- Mass Spectrum. NIST Chemistry WebBook. [Link]
-
MDPI. Three New Prenylated Dihydrobenzofurans and a New Flavonoid Glycoside from the Aerial Parts of Myrsine seguinii. [Link]
-
Journal of the Korean Chemical Society. Chiral Separation of Select β-Blockers Using ¹H-NMR with a Chiral Derivatizing Agent. [Link]
-
Royal Society of Chemistry. Catalytic cascade aldol–cyclization of tertiary ketone enolates for enantioselective synthesis of keto-esters with CF quaternary stereogenic center - Supporting Information. [Link]
-
PubChemLite. 7-bromo-2,3-dihydro-1-benzofuran-5-ol. [Link]
-
NIST. Benzofuran, 2,3-dihydro- IR Spectrum. NIST Chemistry WebBook. [Link]
-
PubChem. 7-Bromo-2,3-dihydro-1-benzofuran. National Center for Biotechnology Information. [Link]
-
NextSDS. 7-Bromo-2,3-dihydrobenzofuran-3-ol — Chemical Substance Information. [Link]
-
ResearchGate. Synthesis and crystal structure of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[ b ][7][8]thiazepin-4(5 H )-one. [Link]
-
Shimadzu. C190-E170 Technical Report: Rapid Method Scouting of Chiral Compounds. [Link]
-
Organic Syntheses. Oxazole, 2,2'-(4,6-dibenzofurandiyl)bis(4,5-dihydro-4-phenyl-, (4R,4'R). [Link]
-
PMC. Synthesis and crystal structures of 7,8-bromo (dibromo)-3-tert-butylpyrazolo[5,1-c][7][8][9]triazines. [Link]
-
ResearchGate. Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively. [Link]
-
Doc Brown's Chemistry. Infrared Spectroscopy Index. [Link]
-
HPLC.eu. Chiral Columns. [Link]
-
PMC. Crystal structure of 7-bromo-2-(3-fluorophenyl)-1-(methylsulfinyl)naphtho[2,1-b]furan. [Link]
-
NIST. 3,7-Benzofurandiol, 2,3-dihydro-2,2-dimethyl- Mass Spectrum. NIST Chemistry WebBook. [Link]
-
ResearchGate. The IR spectrum of 7. [Link]
-
Vensel Publications. Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. [Link]
-
SpectraBase. 2,3,3,4,7-Pentamethyl-2,3-dihydro-benzofuran. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. PubChemLite - 7-bromo-2,3-dihydro-1-benzofuran-5-ol (C8H7BrO2) [pubchemlite.lcsb.uni.lu]
- 3. Benzofuran, 2,3-dihydro- [webbook.nist.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Crystal structure of 7-bromo-2-(3-fluorophenyl)-1-(methylsulfinyl)naphtho[2,1-b]furan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.vensel.org [pubs.vensel.org]
- 7. 7-Bromo-2,3-dihydro-1-benzofuran-3-one | C8H5BrO2 | CID 4137896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Benzofuran, 2,3-dihydro- [webbook.nist.gov]
- 9. PubChemLite - 7-bromo-2,3-dihydro-1-benzofuran (C8H7BrO) [pubchemlite.lcsb.uni.lu]
Technical Whitepaper: Safe Handling, Hazard Mitigation, and Application Protocols for (S)-7-bromo-2,3-dihydrobenzofuran-3-ol in Pharmaceutical Synthesis
Executive Summary
(S)-7-bromo-2,3-dihydrobenzofuran-3-ol is a highly valuable chiral building block utilized extensively in the synthesis of advanced active pharmaceutical ingredients (APIs). The presence of the bromine atom at the C7 position provides a versatile handle for transition-metal-catalyzed cross-coupling reactions, while the stereodefined hydroxyl group at the C3 position serves as a critical pharmacophoric anchor. However, the unique physicochemical properties of this brominated aromatic alcohol present specific occupational hazards. This whitepaper provides drug development professionals with a comprehensive, self-validating framework for the safe handling, storage, and synthetic application of this compound, ensuring both operator safety and the preservation of enantiomeric integrity.
Physicochemical Profiling & Mechanistic Hazard Assessment
Understanding the intrinsic properties of a molecule is the first step in mitigating its risks. The hazards associated with (S)-7-bromo-2,3-dihydrobenzofuran-3-ol are directly linked to its structural features.
-
H302 (Harmful if swallowed): The lipophilic brominated dihydrobenzofuran core facilitates rapid gastrointestinal absorption. Once systemic, the compound undergoes hepatic metabolism where the aryl bromide moiety can induce localized oxidative stress, leading to cellular toxicity[1].
-
H315 / H319 (Skin and Serious Eye Irritation): The secondary alcohol at the C3 position acts as a potent hydrogen bond donor and acceptor. Upon contact with the aqueous environment of the cornea or the keratinized epidermis, it disrupts native hydrogen bonding networks in structural proteins, triggering localized inflammatory cascades[1].
-
H335 (May cause respiratory irritation): When handled as a dry solid, the compound can form fine crystalline dust. Inhalation of these particulates mechanically and chemically irritates the mucosal lining of the respiratory tract[1][2].
Quantitative Data & Hazard Summary
| Property / Hazard Parameter | Value / GHS Code | Mechanistic Implication & Action Required |
| Molecular Formula | C8H7BrO2 | Halogenated organic; mandates segregation into specific halogenated waste streams to prevent environmental contamination. |
| GHS Hazard Codes | H302, H315, H319, H335 | Acute oral toxicity and mucosal/dermal irritant. Requires strict barrier protection (PPE)[1]. |
| GHS Precautionary Codes | P261, P264, P271, P280 | Avoid breathing dust; use only outdoors or in well-ventilated areas (fume hood mandatory)[1]. |
| Incompatibilities | Strong oxidizing agents | Risk of exothermic degradation and potential release of toxic hydrogen bromide (HBr) gas[1]. |
| Storage Conditions | Dry, cool, well-ventilated | Prevents thermal degradation and moisture-induced aggregation[1]. |
E-E-A-T Driven Safety Protocols: Self-Validating Systems
Standard Operating Procedures (SOPs) often fail due to a lack of real-time verification. The following handling protocols are designed as self-validating systems , where the successful completion of one step physically or visually verifies the integrity of the preceding step.
Engineering Controls & Pre-Handling Validation
Before opening the reagent container, the primary engineering control (the chemical fume hood) must be validated.
-
Action: Ensure the fume hood sash is at the correct operational height.
-
Self-Validation Check: Conduct a visual airflow test (e.g., observing the deflection of a Kimwipe taped to the sash or using a localized smoke ampoule). The directional flow must be visibly pulling inward before the container is unsealed. Relying solely on digital monitors is insufficient, as sensor lag can mask transient airflow failures.
Dispensing and Static Mitigation
-
Action: Weigh the compound using anti-static weighing boats and spatulas[1].
-
Causality: Brominated organic powders are prone to accumulating triboelectric charges during transfer. This static charge can cause the powder to aerosolize, bypassing primary containment and increasing inhalation risk.
-
Self-Validation Check: If the powder clings aggressively to the spatula or "jumps" out of the weigh boat, static is present. Halt the transfer and use a zero-stat ionizing gun on the equipment before proceeding.
Emergency Decontamination Response
In the event of accidental exposure, immediate mechanistic intervention is required:
-
Dermal Exposure: Flush the affected area with copious amounts of water and soap for at least 15 minutes, removing contaminated clothing immediately[1]. Causality: Water physically displaces the lipophilic compound and dilutes the concentration gradient driving dermal absorption.
-
Ocular Exposure: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do[1]. Seek immediate medical attention to assess potential corneal micro-abrasions.
Experimental Methodology: Enantioselective Preservation during Cross-Coupling
A primary application of (S)-7-bromo-2,3-dihydrobenzofuran-3-ol is the functionalization of the C7 position via transition-metal catalysis[3][4]. The following protocol details a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling, specifically engineered to prevent the racemization of the sensitive C3 chiral center.
Objective: Couple the 7-bromo position with phenylboronic acid while maintaining >99% enantiomeric excess (ee).
Step 1: Reagent Preparation (Inert Atmosphere) Charge an oven-dried Schlenk flask with (S)-7-bromo-2,3-dihydrobenzofuran-3-ol (1.0 equiv), phenylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
-
Causality: Pd(dppf)Cl₂ is selected because its bidentate ligand creates a sterically demanding coordination sphere that accelerates reductive elimination, thereby minimizing the reaction time and reducing thermal stress on the chiral alcohol.
Step 2: Solvent & Base Addition Add extensively degassed 1,4-dioxane (0.2 M) and an aqueous solution of K₂CO₃ (2.0 equiv).
-
Self-Validation Check: The biphasic mixture must be subjected to three freeze-pump-thaw cycles. The absence of gas evolution during the final thaw cycle visually validates that the system is fully deoxygenated, preventing the oxidative homocoupling of the boronic acid.
Step 3: Reaction Execution & Monitoring Heat the mixture to 80°C for 4 hours.
-
Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (7:3) eluent. The complete disappearance of the starting material spot (UV active) and the emergence of a single, more polar product spot confirms quantitative conversion.
Step 4: Quenching and Workup Cool the reaction to room temperature, dilute with EtOAc, and wash with brine.
-
Causality: The high ionic strength of the brine wash efficiently partitions the basic aqueous phase and inorganic palladium salts away from the organic product. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Step 5: Chiral Integrity Verification Purify the crude product via silica gel flash chromatography.
-
Self-Validation Check: Submit the purified product for Chiral HPLC analysis. Compare the chromatogram against a racemic standard. The presence of a single peak corresponding to the (S)-enantiomer validates that the mild basic conditions and optimized catalyst prevented racemization via reversible retro-aldol-type pathways.
Workflow Visualization
The following diagram maps the critical path for handling, applying, and disposing of (S)-7-bromo-2,3-dihydrobenzofuran-3-ol, integrating hazard mitigation directly into the procedural workflow.
Standard Operating Procedure (SOP) & Hazard Mitigation Workflow for Chiral Benzofuran Derivatives.
Sources
Application Note: Enantioselective Synthesis Protocols for (S)-7-Bromo-2,3-dihydrobenzofuran-3-ol
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, comparative methodologies, and step-by-step protocols for the asymmetric synthesis of (S)-7-bromo-2,3-dihydrobenzofuran-3-ol.
Introduction & Strategic Rationale
Chiral 2,3-dihydrobenzofuran-3-ol (DHB) derivatives are privileged scaffolds in medicinal chemistry, frequently embedded in bioactive natural products and oxygen-containing pharmaceutical candidates[1][2]. The introduction of a bromine atom at the C7 position provides a critical synthetic handle for downstream late-stage functionalization via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings).
Synthesizing the (S)-enantiomer of 7-bromo-2,3-dihydrobenzofuran-3-ol with high optical purity requires precise stereocontrol. Direct asymmetric reduction of the corresponding 7-bromobenzofuran-3(2H)-one is the most atom-economical approach[3]. Alternatively, enzymatic kinetic resolution offers an operationally simple route to highly enantioenriched materials[2]. This application note details three field-proven protocols: Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH), Corey-Bakshi-Shibata (CBS) Reduction, and Enzymatic Kinetic Resolution (EKR).
Mechanistic Causality & Reaction Design
A. Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
The Noyori-type ATH utilizes chiral Ru(II) diamine complexes, such as RuCl. The reaction proceeds via an outer-sphere bifunctional mechanism. The catalyst acts as both a hydride and proton donor, transferring them simultaneously to the ketone through a highly organized six-membered pericyclic transition state[3]. The steric bulk of the (S,S)-TsDPEN ligand directs the approach of the 7-bromobenzofuran-3(2H)-one, selectively exposing the Re-face of the carbonyl to the hydride, thereby yielding the (S)-alcohol.
B. CBS Asymmetric Borane Reduction
Using a chiral oxazaborolidine catalyst (e.g., (R)-Me-CBS), the Lewis basic nitrogen coordinates to the borane, activating it as a hydride donor. Concurrently, the Lewis acidic boron of the catalyst coordinates to the oxygen of the ketone. This dual-activation complex rigidly locks the conformation, forcing the hydride to attack from the less sterically hindered face, reliably producing the (S)-enantiomer[3].
C. Enzymatic Kinetic Resolution (EKR)
Candida antarctica lipase B (CALB) is highly selective for the (R)-enantiomer during the hydrolysis of racemic acetates or the transesterification of racemic alcohols. In a transesterification sequence, CALB selectively acetylates the (R)-alcohol, leaving the (S)-alcohol intact[2]. The unreacted (S)-alcohol can then be easily separated from the (R)-acetate via column chromatography.
Comparative Data Summary
The following table summarizes the expected performance metrics for the three methodologies based on standard reaction optimizations.
| Synthesis Protocol | Reagents / Catalyst | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |
| ATH Reduction | RuCl (1 mol%), HCOOH/Et₃N | 25 | 12 - 16 | 88 - 92 | >98 |
| CBS Reduction | (R)-Me-CBS (10 mol%), BH₃·SMe₂ | -20 to 0 | 4 - 6 | 85 - 89 | 92 - 95 |
| Enzymatic (EKR) | CALB, Vinyl Acetate (Transesterification) | 30 | 24 - 48 | 45 - 48* | >99 |
*Yield for EKR is based on a theoretical maximum of 50% for kinetic resolution.
Visualizations
Figure 1: Bifunctional outer-sphere mechanism of the Noyori ATH catalytic cycle.
Figure 2: Workflow for Enzymatic Kinetic Resolution of 7-bromo-2,3-dihydrobenzofuran-3-ol.
Experimental Protocols
Protocol A: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
Self-Validating System: The use of an azeotropic mixture of formic acid and triethylamine ensures a constant hydride supply while buffering the system to prevent acid-catalyzed degradation or ring-opening of the sensitive benzofuranone system.
-
Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 7-bromobenzofuran-3(2H)-one (10.0 mmol) in anhydrous dichloromethane (DCM, 20 mL).
-
Catalyst Activation: Add RuCl (0.1 mmol, 1 mol%) to the solution. Stir for 10 minutes at room temperature until the solution becomes homogenous.
-
Reduction: Dropwise, add an azeotropic mixture of formic acid/triethylamine (5:2 molar ratio, 3.0 mL). The reaction mixture will slowly change color from dark orange to pale yellow.
-
Monitoring: Stir the reaction at 25 °C for 12–16 hours. Monitor the conversion via TLC (Hexane:EtOAc 3:1) or chiral HPLC. Critical Check: Ensure complete consumption of the ketone before quenching to avoid difficult chromatographic separations between the ketone and the product alcohol.
-
Workup: Dilute the mixture with water (20 mL) and extract with EtOAc (3 × 20 mL). Wash the combined organic layers with saturated NaHCO₃, then brine. Dry over anhydrous Na₂SO₄.
-
Purification: Concentrate under reduced pressure and purify via flash column chromatography (Hexane/EtOAc gradient) to yield (S)-7-bromo-2,3-dihydrobenzofuran-3-ol.
Protocol B: Enzymatic Kinetic Resolution via Transesterification
Self-Validating System: Monitoring the reaction via chiral GC/HPLC is mandatory. Stopping the reaction at exactly 50% conversion ensures maximum enantiomeric excess (>99% ee) of the unreacted (S)-alcohol while preventing non-specific background acetylation.
-
Preparation: Dissolve racemic 7-bromo-2,3-dihydrobenzofuran-3-ol (10.0 mmol) in anhydrous hexane/diisopropyl ether (4:1 v/v, 50 mL).
-
Reagent Addition: Add vinyl acetate (30.0 mmol, 3 equiv) as the irreversible acyl donor.
-
Enzyme Addition: Add immobilized Candida antarctica lipase B (CALB, Novozym 435, 100 mg).
-
Incubation: Stir the suspension gently at 30 °C. Monitor the enantiomeric excess of both the forming (R)-acetate and the remaining (S)-alcohol via chiral HPLC.
-
Termination: Once the ee of the (S)-alcohol reaches >99% (typically 24–48 hours, at ~50% conversion), terminate the reaction by filtering off the immobilized enzyme. Wash the enzyme beads with EtOAc.
-
Isolation: Concentrate the filtrate and separate the (S)-alcohol from the (R)-acetate via silica gel chromatography. The less polar (R)-acetate elutes first, followed by the highly pure (S)-7-bromo-2,3-dihydrobenzofuran-3-ol.
References
-
Cu(I)-Catalyzed asymmetric intramolecular addition of aryl pinacolboronic esters to unactivated ketones: enantioselective synthesis of 2,3-dihydrobenzofuran-3-ol derivatives Source: rsc.org (Chem. Commun., 2020) URL:1
-
Recent Progress in the Synthesis of 2,3-Dihydrobenzofurans Source: researchgate.net (The Chemical Record, 2023) URL:2
-
Chiral spiroaminoborate ester as a highly enantioselective and efficient catalyst for the borane reduction of furyl, thiophene, chroman and thiochroman containing ketones Source: nih.gov (PMC) URL:3
Sources
- 1. Cu(i)-Catalyzed asymmetric intramolecular addition of aryl pinacolboronic esters to unactivated ketones: enantioselective synthesis of 2,3-dihydrobenzofuran-3-ol derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Chiral spiroaminoborate ester as a highly enantioselective and efficient catalyst for the borane reduction of furyl, thiophene, chroman and thiochroman containing ketones - PMC [pmc.ncbi.nlm.nih.gov]
(S)-7-bromo-2,3-dihydrobenzofuran-3-ol as a chiral building block
Title: Application Note: (S)-7-Bromo-2,3-dihydrobenzofuran-3-ol as a Versatile Chiral Building Block in Drug Discovery
Strategic Significance in Medicinal Chemistry
The 2,3-dihydrobenzofuran-3-ol core is a privileged scaffold embedded in numerous biologically active natural products and pharmaceutical agents[1]. Specifically, C3-substituted dihydrobenzofurans are highly sought after for their potent glucose-lowering actions and their role as beta-adrenoceptor antagonists (e.g., bufuralol analogues)[2].
Within this chemical space, (S)-7-bromo-2,3-dihydrobenzofuran-3-ol emerges as a uniquely powerful chiral building block. The absolute configuration at the C3 position dictates the stereospecific binding affinity to target receptors, necessitating high enantiopurity in early-stage synthesis[3]. Concurrently, the bromine atom at the C7 position provides an orthogonal reactive handle. This enables late-stage functionalization via palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig couplings) without disrupting the delicate chiral center at C3[4].
Mechanistic Insights: Enantioselective Synthesis via ATH
The synthesis of (S)-7-bromo-2,3-dihydrobenzofuran-3-ol relies heavily on the Asymmetric Transfer Hydrogenation (ATH) of the corresponding prochiral 7-bromo-benzofuran-3-one[5]. Traditional hydrogenation over palladium on carbon (Pd/C) often leads to racemic mixtures or over-reduction to the des-hydroxy alkane.
To achieve >98% enantiomeric excess (ee), a chiral Ruthenium(II) complex, such as Ru(II)-(R,R)-TsDPEN, is employed[3]. Causality of the Catalyst Choice: The (R,R)-TsDPEN ligand creates a rigid, sterically demanding chiral pocket. During the hydride transfer from the formic acid/triethylamine azeotrope, the transition state forms a highly organized six-membered pericyclic ring. The steric repulsion between the benzofuranone's aromatic ring and the phenyl groups of the TsDPEN ligand forces the hydride to attack exclusively from the re-face of the ketone, yielding the (S)-alcohol with exquisite precision[6].
Ru(II)-catalyzed Asymmetric Transfer Hydrogenation (ATH) mechanism for chiral benzofuranol synthesis.
Workflow: Late-Stage C7-Functionalization
Once the chiral center is established, the building block is primed for modular expansion. While the C3-hydroxyl can sometimes tolerate mild coupling conditions, protecting it (e.g., as a tert-butyldimethylsilyl ether, TBS) is a self-validating experimental choice. Protection prevents the Pd(II) intermediates from oxidizing the secondary alcohol back to a ketone and avoids the formation of palladium alkoxides that could prematurely terminate the catalytic cycle[4].
Synthetic workflow for the late-stage C7-functionalization of the chiral dihydrobenzofuran core.
Quantitative Data: Cross-Coupling Optimization
The following table summarizes validated conditions for the Suzuki-Miyaura coupling of the TBS-protected (S)-7-bromo-2,3-dihydrobenzofuran-3-ol with various boronic acids. The choice of base and solvent is critical for maintaining high turnover numbers (TON) while preventing epimerization of the C3 stereocenter.
| Aryl Boronic Acid | Catalyst System | Base / Solvent | Temp / Time | Isolated Yield | ee (%) |
| Phenylboronic acid | 5 mol% Pd(dppf)Cl₂ | K₂CO₃ / Dioxane:H₂O (4:1) | 85 °C / 12 h | 88% | >98% |
| 4-Methoxyphenylboronic acid | 5 mol% Pd(PPh₃)₄ | Na₂CO₃ / Toluene:EtOH (1:1) | 90 °C / 16 h | 82% | >98% |
| 3-Pyridylboronic acid | 5 mol% Pd(dppf)Cl₂ | K₃PO₄ / DMF | 100 °C / 18 h | 76% | 97% |
| 2-Fluorophenylboronic acid | 5 mol% Pd(OAc)₂, SPhos | K₂CO₃ / Dioxane:H₂O (4:1) | 80 °C / 14 h | 85% | >98% |
Note: The use of biphasic solvent systems (e.g., Dioxane:H₂O) is essential to dissolve both the organic substrates and the inorganic base, facilitating the transmetalation step of the catalytic cycle.
Detailed Experimental Protocols
Protocol A: Asymmetric Transfer Hydrogenation to yield (S)-7-Bromo-2,3-dihydrobenzofuran-3-ol
Objective : Stereoselective reduction of 7-bromo-benzofuran-3-one. Reagents :
-
7-Bromo-benzofuran-3-one (10.0 mmol, 2.13 g)
-
RuCl (0.05 mmol, 0.5 mol%)
-
Formic acid / Triethylamine azeotrope (5:2 ratio, 5.0 mL)
-
Anhydrous Dichloromethane (DCM, 20 mL)
Step-by-Step Methodology :
-
System Purging : In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 7-bromo-benzofuran-3-one and the Ru(II) catalyst. Evacuate and backfill the flask with ultra-high purity Argon three times. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the active Ru-hydride species.
-
Solvent Addition : Inject anhydrous DCM (20 mL) via syringe, followed by the dropwise addition of the HCOOH/Et₃N azeotropic mixture.
-
Reaction Execution : Stir the reaction mixture at 25 °C for 16 hours. Monitor the conversion via TLC (Hexanes:EtOAc 3:1) or LC-MS.
-
Quenching & Workup : Dilute the mixture with water (20 mL) and extract with DCM (3 × 20 mL). Wash the combined organic layers with saturated NaHCO₃ (to neutralize residual formic acid) and brine.
-
Purification : Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography to afford the title compound as a white solid. Self-Validation: Confirm enantiomeric excess via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10, 1.0 mL/min). The (S)-enantiomer should elute as the major peak (>98% ee).
Protocol B: Suzuki-Miyaura Coupling of the Protected Core
Objective : C7-arylation of (S)-3-((tert-butyldimethylsilyl)oxy)-7-bromo-2,3-dihydrobenzofuran. Reagents :
-
TBS-protected (S)-7-bromo-2,3-dihydrobenzofuran-3-ol (1.0 mmol, 329 mg)
-
Phenylboronic acid (1.5 mmol, 183 mg)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 41 mg)
-
Potassium carbonate (K₂CO₃) (3.0 mmol, 414 mg)
-
1,4-Dioxane / H₂O (4:1 v/v, 10 mL)
Step-by-Step Methodology :
-
Degassing : Add the aryl bromide, phenylboronic acid, and K₂CO₃ to a microwave vial or Schlenk tube. Add the Dioxane/H₂O mixture. Sparge the solution with Argon for 15 minutes. Causality: Degassing the solvent prevents homocoupling of the boronic acid and protects the Pd(0) active species from oxidation.
-
Catalyst Addition : Quickly add the Pd(dppf)Cl₂ catalyst under a positive stream of Argon. Seal the vessel.
-
Heating : Heat the mixture to 85 °C in a pre-heated oil bath for 12 hours.
-
Workup : Cool to room temperature. Filter the mixture through a short pad of Celite to remove palladium black, washing the pad with EtOAc (30 mL).
-
Extraction : Transfer the filtrate to a separatory funnel, add water (10 mL), and separate the layers. Extract the aqueous layer with EtOAc (2 × 15 mL). Wash the combined organics with brine, dry over MgSO₄, and concentrate.
-
Purification : Purify by column chromatography (Hexanes:EtOAc gradient) to yield the C7-phenylated protected intermediate.
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97-102. URL:[Link]
-
Zhao, F., et al. (2014). Ruthenium-Catalyzed Synthesis of cis-2,3-Dihydrobenzofuran-3-ols via Dynamic Kinetic Resolution. Advanced Synthesis & Catalysis, 356(4), 736-740. URL:[Link]
-
Ni, C., Gao, J., & Fang, X. (2020). Cu(I)-Catalyzed Asymmetric Intramolecular Addition of Aryl Pinacolboronic Esters to Unactivated Ketones: Enantioselective Synthesis of 2,3-Dihydrobenzofuran-3-ol Derivatives. Chemical Communications, 56(17), 2654-2657. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. WO2014085607A1 - Substituted 2,3-dihydrobenzofuranyl compounds and uses thereof - Google Patents [patents.google.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: Enzymatic Kinetic Resolution of (±)-7-Bromo-2,3-dihydrobenzofuran-3-ol using Immobilized Candida antarctica Lipase B
Introduction and Scientific Context
Enantiomerically pure chiral building blocks are of paramount importance in the pharmaceutical and fine chemical industries, as the biological activity of a molecule is often dictated by its stereochemistry.[1] The 2,3-dihydrobenzofuran scaffold is a privileged structure found in numerous bioactive natural products and synthetic drugs. Specifically, chiral 7-bromo-2,3-dihydrobenzofuran-3-ol serves as a critical intermediate for synthesizing complex molecules where precise stereocontrol is essential.
Enzymatic kinetic resolution (EKR) has emerged as a powerful and environmentally benign strategy for accessing single-enantiomer compounds, particularly chiral alcohols.[2] This method leverages the high enantioselectivity of enzymes, most commonly lipases, which can differentiate between two enantiomers of a racemic substrate.[3] Lipases are highly versatile biocatalysts due to their stability in organic solvents, broad substrate specificity, and lack of need for cofactors.[4]
This application note provides a comprehensive, field-proven protocol for the kinetic resolution of racemic (±)-7-bromo-2,3-dihydrobenzofuran-3-ol. We employ Novozym 435, an immobilized form of Candida antarctica Lipase B (CALB), which is renowned for its high enantioselectivity towards secondary alcohols and excellent stability, making it ideal for scalable applications.[5][6][7] The protocol is designed to be a self-validating system, incorporating in-process monitoring via chiral High-Performance Liquid Chromatography (HPLC) to ensure optimal yield and enantiomeric purity.
Principle of Enzymatic Kinetic Resolution (EKR)
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts significantly faster than the other in the presence of a chiral catalyst, in this case, the enzyme CALB.[8] The reaction is an enantioselective acylation (transesterification), where the enzyme preferentially catalyzes the transfer of an acyl group (from an acyl donor) to one of the alcohol enantiomers.
Let's consider the racemic alcohol (±)-1 . In the presence of CALB and an acyl donor, the (R)-enantiomer, for instance, is acylated much faster to form the ester (R)-2 , while the (S)-enantiomer reacts very slowly and remains largely as the unreacted alcohol (S)-1 .
The key to a successful kinetic resolution is to stop the reaction at or near 50% conversion.[9] At this point, the unreacted starting material is highly enriched in the slow-reacting enantiomer ((S)-1 ), and the product is highly enriched in the fast-reacting enantiomer ((R)-2 ). This allows for the subsequent separation of two highly enantiopure compounds.
Sources
- 1. csfarmacie.cz [csfarmacie.cz]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Mutated variant of Candida antarctica lipase B in ( S )-selective dynamic kinetic resolution of secondary alcohols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C0OB00748J [pubs.rsc.org]
- 5. Sol-gel Entrapped Candida antarctica lipase B — A Biocatalyst with Excellent Stability for Kinetic Resolution of Secondary Alcohols [mdpi.com]
- 6. lib3.dss.go.th [lib3.dss.go.th]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Buchwald-Hartwig Amination of (S)-7-bromo-2,3-dihydrobenzofuran-3-ol
Introduction: The Strategic Importance of Chiral Aminated Dihydrobenzofurans
The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of natural products and pharmacologically active compounds.[1][2][3] The introduction of a chiral amine functionality to this core, particularly at the 7-position, opens avenues to novel chemical entities with potential applications as receptor antagonists, enzyme inhibitors, and other therapeutic agents.[3] The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen (C-N) bonds, offering a versatile and efficient method to construct aryl amines.[4][5][6] This reaction has largely superseded harsher, traditional methods due to its broad substrate scope and functional group tolerance.[4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Buchwald-Hartwig amination to a specific, high-value substrate: (S)-7-bromo-2,3-dihydrobenzofuran-3-ol. The protocol detailed herein is designed to be a robust starting point for the synthesis of novel chiral amines, with a focus on explaining the underlying principles and providing practical, field-tested insights to ensure successful implementation.
Mechanism and Key Principles of the Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction. The catalytic cycle, illustrated below, involves a sequence of fundamental organometallic steps.[4][5][7]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl-bromide bond of the substrate, forming a Pd(II) intermediate.[4][6] This is often the rate-determining step of the catalytic cycle.[8]
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[6]
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4][6]
A potential side reaction is β-hydride elimination, which can lead to hydrodehalogenation of the starting material and formation of an imine.[4] The choice of a suitable bulky phosphine ligand is crucial to promote the desired reductive elimination over this competing pathway.[4]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Materials and Methods
Reagents and Equipment
| Reagent/Equipment | Grade/Specification | Recommended Supplier | Notes |
| (S)-7-bromo-2,3-dihydrobenzofuran-3-ol | >98% purity | Commercially available | Ensure enantiomeric purity is confirmed. |
| Amine | >98% purity | Various | Dry over molecular sieves if necessary. |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst grade | Sigma-Aldrich, Strem | A common palladium precursor.[9] |
| 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (tBuXPhos) | >98% purity | Sigma-Aldrich, Strem | A bulky, electron-rich ligand.[10] |
| Sodium tert-butoxide (NaOtBu) | >98% purity | Sigma-Aldrich, Acros | A strong, non-nucleophilic base.[7] |
| Anhydrous Toluene | DriSolv® or equivalent | Various | Essential for reproducible results.[11] |
| Schlenk flask | 25 mL or 50 mL | Standard laboratory supplier | For reactions under inert atmosphere.[12] |
| Magnetic stirrer with heating | Standard laboratory equipment | --- | --- |
| Nitrogen or Argon gas | High purity | --- | For maintaining an inert atmosphere. |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | --- | For reaction monitoring. |
| Column chromatography supplies | Silica gel, appropriate solvents | --- | For product purification.[12] |
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood.[12] Palladium catalysts, phosphine ligands, and strong bases are hazardous and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Aniline and its derivatives can be toxic and are potential carcinogens.[12]
Experimental Protocol
This protocol describes a general procedure for the Buchwald-Hartwig amination of (S)-7-bromo-2,3-dihydrobenzofuran-3-ol with a generic primary or secondary amine. Optimization may be required for specific amines.
Caption: A generalized workflow for the Buchwald-Hartwig amination.
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add (S)-7-bromo-2,3-dihydrobenzofuran-3-ol (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), 2-di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (tBuXPhos) (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).[13]
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Amine Addition: To the flask, add anhydrous toluene (5 mL) via syringe. Then, add the desired amine (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed (typically 12-24 hours).
-
Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.[14][15] Wash the Celite® pad with additional ethyl acetate (2 x 10 mL).
-
Purification: Concentrate the combined organic filtrates under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired (S)-7-(amino)-2,3-dihydrobenzofuran-3-ol.[12][14]
Results and Discussion: Optimization and Troubleshooting
The success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent. The conditions provided above are a robust starting point, but optimization may be necessary for challenging substrates.
| Parameter | Variation | Expected Outcome | Rationale |
| Ligand | Josiphos-type, Buchwald biaryl phosphines | Improved yield and/or reaction rate | Different ligands can have a significant impact on catalyst activity and stability.[4][16] |
| Base | K₃PO₄, Cs₂CO₃ | Milder reaction conditions | Weaker bases may be necessary for base-sensitive substrates.[9] |
| Solvent | Dioxane, THF | Altered solubility and reaction kinetics | Solvent choice can influence catalyst activity and substrate solubility.[7][11] |
| Temperature | 80-120 °C | Faster or slower reaction rates | Higher temperatures can increase reaction rates but may also lead to catalyst decomposition.[12] |
Troubleshooting Common Issues
-
Low Conversion: If the reaction stalls, consider increasing the catalyst loading (up to 5 mol%), using a more active pre-catalyst, or a different ligand/base combination.[17] Ensure that all reagents and solvents are anhydrous and that the reaction is maintained under a strictly inert atmosphere.
-
Side Product Formation: The formation of hydrodehalogenated starting material suggests that β-hydride elimination is a competing pathway.[4] Employing a bulkier ligand can often mitigate this issue.
-
Racemization: While the Buchwald-Hartwig amination is generally stereoretentive, racemization can occur under harsh conditions. If retention of the stereocenter is a concern, it may be necessary to screen different ligands and reaction temperatures.[5]
-
Difficult Purification: The presence of residual palladium and phosphine oxide can complicate purification. Filtering through a pad of Celite® is a crucial first step.[14][15] Further purification may require specialized chromatography techniques.
Conclusion
The Buchwald-Hartwig amination is a powerful and versatile tool for the synthesis of chiral 7-amino-2,3-dihydrobenzofuran-3-ols. The protocol and insights provided in this application note offer a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors. By understanding the underlying mechanistic principles and systematically optimizing reaction parameters, chemists can efficiently access a wide range of novel and potentially bioactive molecules.
References
-
Buchwald–Hartwig amination - Wikipedia. Available from: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available from: [Link]
-
Resource-efficient robust ligand for Buchwald-Hartwig amination of challenging heteroaryl halides - ACS Green Chemistry. Available from: [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC. Available from: [Link]
-
Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC. Available from: [Link]
-
Scope for the synthesis of (R)‐2‐(2,3‐dihydrobenzofuran‐3‐yl)ethan‐1‐ol scaffolds.[a] … Available from: [Link]
-
Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory Experimentation | Journal of Chemical Education - ACS Publications. Available from: [Link]
-
Asymmetric Synthesis of 2,3‐Dihydrobenzofurans by a [4+1] Annulation Between Ammonium Ylides and In Situ Generated o‐Quinone Methides - PMC. Available from: [Link]
-
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses. Available from: [Link]
-
Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts - ResearchGate. Available from: [Link]
-
Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC. Available from: [Link]
-
Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - RSC Publishing. Available from: [Link]
-
Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amination - RSC Publishing. Available from: [Link]
-
General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC. Available from: [Link]
-
Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available from: [Link]
-
Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC. Available from: [Link]
-
Efficient Pd-Catalyzed Amination of Heteroaryl Halides | Organic Letters - ACS Publications. Available from: [Link]
-
Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. Available from: [Link]
-
organic chemistry - Should I do solvent extraction for Buchwald–Hartwig amination? Available from: [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. Available from: [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]
-
Purification of Buchwald-Hartwig amination - Chemistry Stack Exchange. Available from: [Link]
-
The Buchwald-Hartwig Amination Reaction - YouTube. Available from: [Link]
-
Buchwald-Hartwig Coupling - Organic Synthesis. Available from: [Link]
-
Bioactive compounds‐containing chiral 2,3‐dihydrobenzofuran and the asymmetric synthesis strategies - ResearchGate. Available from: [Link]
-
2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed. Available from: [Link]
-
Chiral Amine Thiourea-Promoted Enantioselective Michael Addition Reactions of 3-Substituted Benzofuran-2(3H)-ones to Maleimides - R Discovery. Available from: [Link]
Sources
- 1. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01830C [pubs.rsc.org]
- 3. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. echemi.com [echemi.com]
- 16. Resource-efficient robust ligand for Buchwald-Hartwig amination of challenging heteroaryl halides - ACS Green Chemistry [gcande.digitellinc.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing Enantiomeric Excess (ee) for (S)-7-Bromo-2,3-dihydrobenzofuran-3-ol
Welcome to the Advanced Chiral Intermediates Support Center. As a Senior Application Scientist, I have designed this guide to address the complex mechanistic and process-scale challenges associated with synthesizing (S)-7-bromo-2,3-dihydrobenzofuran-3-ol .
This molecule is a privileged chiral scaffold, most notably recognized as the critical intermediate in the synthesis of fasiglifam (TAK-875), a potent GPR40 agonist developed for Type 2 Diabetes [1]. Establishing the C3 stereocenter with >99% enantiomeric excess (ee) is paramount, as the spatial configuration of the dihydrobenzofuran ring dictates the binding affinity to the GPR40 receptor [1].
Below, you will find field-proven troubleshooting guides, self-validating experimental protocols, and mechanistic workflows to resolve ee erosion and conversion failures.
Section 1: Troubleshooting Guides & FAQs
Q1: My Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH) using RuCl is stalling at 80% conversion, and the ee has eroded from 98% to 85%. What is the mechanistic cause, and how do I fix it?
The Causality: ATH is a thermodynamically reversible process. You are likely experiencing formic acid depletion. The standard hydrogen source is a 5:2 azeotrope of formic acid and triethylamine (FA/TEA). As the reaction proceeds, formic acid is consumed and outgassed as CO₂. If the FA/TEA ratio drops below 1:1, the forward hydride transfer slows down. Because the Ru-catalyst is still active, it begins to catalyze the reverse reaction—dehydrogenating your product back into 7-bromo-benzofuran-3(2H)-one. The reverse reaction is less stereospecific, leading to catastrophic ee erosion over time [2]. The Solution: Do not push the reaction time blindly. Monitor CO₂ evolution. If bubbling ceases before complete conversion, spike the reactor with additional 5:2 FA/TEA. Furthermore, ensure strict inert gas (N₂/Ar) sparging; trace O₂ oxidizes the active Ru(II)-hydride species into an inactive Ru(III) complex.
Q2: I am transitioning to Biocatalytic Ketoreduction (KRED) for a greener synthesis, but the prochiral ketone has terrible aqueous solubility. I am seeing <10% conversion. How can I improve this without denaturing the enzyme?
The Causality: Ketoreductases (KREDs) operate in aqueous buffers, but 7-bromo-benzofuran-3(2H)-one is highly lipophilic. If the substrate is locked in a solid crystalline state, the enzyme cannot access it, starving the catalytic cycle. The Solution: Implement a biphasic system or use water-miscible co-solvents. KREDs engineered for pharmaceutical applications typically tolerate up to 20% v/v DMSO, Isopropanol (IPA), or PEG-400. Dissolve your ketone in DMSO first, then add it dropwise to the aqueous buffer containing the KRED and cofactor to create a fine, reactive suspension.
Q3: Can I use Enzymatic Kinetic Resolution on the racemic alcohol instead of asymmetric reduction? My lipase resolution is stalling exactly at 50% conversion.
The Causality: Stalling at 50% conversion in a kinetic resolution is actually the mathematical maximum and indicates a perfect reaction! Candida antarctica Lipase B (CAL-B) selectively acetylates the (R)-enantiomer using a vinyl acetate acyl donor, leaving your desired (S)-enantiomer untouched. The Solution: If you need higher throughput, kinetic resolution is inherently limited to a 50% theoretical yield of the desired enantiomer. To bypass this, you must couple the resolution with an in situ racemization catalyst (Dynamic Kinetic Resolution - DKR) using a Ruthenium or Shvo's catalyst to continuously convert the unwanted (R)-acetate back into the racemic alcohol.
Section 2: Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . If the physical observables do not match the checkpoints, the system immediately alerts you to a failure mode.
Protocol A: Ru-Catalyzed Asymmetric Transfer Hydrogenation (Noyori-Type)
Reference Standard for Process Scale-up [3]
-
Preparation: In a rigorously dried, argon-flushed Schlenk flask, add 7-bromo-benzofuran-3(2H)-one (1.0 eq) and RuCl (0.005 eq, 0.5 mol%).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to achieve a 0.5 M concentration of the ketone.
-
Azeotrope Injection: Inject a pre-mixed, degassed solution of Formic Acid/Triethylamine (5:2 molar ratio, 5.0 eq of FA).
-
Reaction: Stir at 40 °C.
-
Self-Validation Checkpoint 1 (Visual): Within 5 minutes, vigorous effervescence (CO₂ gas) must be observed. If no gas evolves, the Ru-catalyst has been poisoned by oxygen or moisture. Abort and re-purify reagents.
-
Self-Validation Checkpoint 2 (In-Process Control): At 4 hours, pull a 0.1 mL aliquot, quench with saturated NaHCO₃, extract with EtOAc, and run on Chiral HPLC (e.g., Chiralcel OD-H).
-
Quench & Isolate: Once conversion reaches >99%, cool to 0 °C, quench with water, extract with DCM, and wash with brine. Evaporate to yield (S)-7-bromo-2,3-dihydrobenzofuran-3-ol.
Protocol B: Biocatalytic Ketoreduction (KRED) with Cofactor Regeneration
Reference Standard for >99.9% ee Biocatalysis
-
Buffer Preparation: Prepare 100 mL of 100 mM Potassium Phosphate buffer (pH 7.0) containing 2 mM MgSO₄.
-
Enzyme & Cofactor Loading: Dissolve 100 mg of KRED (specific to (S)-selectivity), 50 mg of Glucose Dehydrogenase (GDH), 50 mg of NADP⁺, and 2.0 g of D-Glucose in the buffer.
-
Substrate Addition: Dissolve 1.0 g of 7-bromo-benzofuran-3(2H)-one in 10 mL of DMSO. Add this dropwise to the stirring buffer at 30 °C.
-
Self-Validation Checkpoint (pH Stat): As GDH oxidizes glucose to regenerate NADPH, D-gluconic acid is produced. The pH will naturally drop. Connect a pH-stat autotitrator loaded with 1.0 M NaOH set to maintain pH 7.0. If the autotitrator does not actively dispense NaOH within the first 30 minutes, the cofactor regeneration cycle has failed (likely denatured GDH). Do not proceed until resolved.
-
Harvest: Once NaOH consumption ceases (indicating 100% conversion), extract the aqueous layer 3x with Methyl tert-butyl ether (MTBE). Dry over Na₂SO₄ and concentrate.
Section 3: Quantitative Method Comparison
The following table synthesizes the quantitative data for the three primary methodologies used to establish the C3 stereocenter.
| Methodology | Typical Yield (%) | Typical ee (%) | Scalability | Cost Profile | Key Failure Mode |
| Ru-ATH (Noyori) | 92 - 96% | 95 - 98% | Excellent (Metric Tons) | High (Ru/Chiral Ligand) | ee erosion via reverse reaction [2] |
| Biocatalytic KRED | 85 - 90% | >99.9% | Good (Requires large vols) | Medium (Enzyme/Cofactor) | Poor substrate solubility |
| Kinetic Resolution | 48 - 49% (Max 50%) | >99% | Moderate | Low (Cheap Lipase) | Hard cap at 50% yield |
Section 4: Mechanistic & Workflow Visualizations
Below are the logical architectures of the chemical and biological systems described above, rendered in high-contrast DOT language for diagnostic clarity.
Workflow and failure nodes in Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH).
Biocatalytic KRED reduction cycle with GDH-mediated NADPH cofactor regeneration.
Section 5: References
-
Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist. ACS Medicinal Chemistry Letters.[Link]
-
Development of a Ruthenium Catalyzed Asymmetric Hydrogenation for fasiglifam (TAK-875) process: An Approach to the Trace Catalyst Loading. Journal of Synthetic Organic Chemistry, Japan.[Link]
-
Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. Asymmetric Hydrogenation and Transfer Hydrogenation (Wiley).[Link]
Technical Support Center: Troubleshooting (S)-7-Bromo-2,3-dihydrobenzofuran-3-ol Synthesis
Welcome to the Advanced Technical Support Center for the synthesis and purification of (S)-7-bromo-2,3-dihydrobenzofuran-3-ol . This chiral building block is a critical intermediate in the development of muscarinic M3 receptor antagonists (such as darifenacin derivatives) and other complex active pharmaceutical ingredients (APIs)[1][2].
The industry-standard methodology for synthesizing this molecule relies on the Asymmetric Transfer Hydrogenation (ATH) of 7-bromo-benzofuran-3-one using chiral Ruthenium(II) or Iridium(III) complexes[3][4]. While highly efficient, this protocol is sensitive to subtle environmental and stoichiometric shifts, which can lead to chiral leakage, over-reduction, or dehalogenation[5][6].
This guide is designed for process chemists and researchers to diagnose, understand, and resolve byproduct impurities using field-proven, mechanistically grounded solutions.
Part 1: Mechanistic Overview & Catalytic Cycle
To effectively troubleshoot impurities, one must first understand the causality of the primary reaction. The ATH process utilizes a chiral catalyst, typically RuCl(p-cymene)[(R,R)-TsDPEN] , coupled with a formic acid/triethylamine (HCOOH/NEt₃) azeotrope as the hydride source[3]. The enantioselectivity is governed by a highly ordered, six-membered pericyclic transition state where the spatial arrangement of the (R,R)-TsDPEN ligand directs the hydride attack exclusively to the Re-face of the ketone.
Figure 1: Catalytic cycle of the Asymmetric Transfer Hydrogenation (ATH) using Ru-TsDPEN.
Part 2: Troubleshooting FAQs
Q1: My batch shows a high percentage of the (R)-enantiomer (Chiral Leakage). What causes this?
Causality: Enantiomeric leakage (ee < 98%) typically stems from a breakdown in the facial selectivity of the transition state. This occurs under two primary conditions:
-
Thermal Degradation of the TS: Temperatures exceeding 35°C provide enough thermal energy to overcome the steric hindrance of the mismatched Si-face attack[3].
-
Azeotrope Imbalance: The HCOOH/NEt₃ ratio must be strictly maintained at 5:2. Excess base disrupts the hydrogen-bonding network between the substrate's oxygen and the catalyst's NH proton, which is critical for locking the substrate in the correct orientation[4]. Resolution: Maintain strict jacket temperature control at 25–30°C. Always use a freshly prepared or commercially certified 5:2 HCOOH/NEt₃ mix. If ee is already compromised, upgrade the optical purity via recrystallization from isopropyl alcohol/heptane (1:4).
Q2: I am detecting 7-bromo-2,3-dihydrobenzofuran in my HPLC traces. How do I stop this over-reduction?
Causality: The newly formed hydroxyl group in (S)-7-bromo-2,3-dihydrobenzofuran-3-ol is at a benzylic-like position, making the C-O bond susceptible to hydrogenolysis[6]. If the reaction is left stirring after full conversion, or if the localized pH drops too low (excess formic acid), the hydroxyl group becomes protonated and leaves as water, followed by a second hydride attack. Resolution: Implement rigorous reaction monitoring. Quench the reaction strictly at >98% conversion (typically 12–14 hours). Do not leave the reaction stirring over the weekend. Quench immediately with saturated aqueous NaHCO₃ to neutralize the formic acid and deactivate the catalyst.
Q3: Why is there (S)-2,3-dihydrobenzofuran-3-ol (Debromination) in my final product?
Causality: Hydrodehalogenation is a known side reaction in transition-metal catalysis. While Ruthenium is less prone to this than Palladium, Ru(II) can still insert into the activated Aryl-Br bond via oxidative addition if the hydride source is in large excess or if the reaction is overheated[5]. Resolution: Limit the hydride equivalents to no more than 3.0 eq relative to the ketone. Furthermore, if your starting material was prepared using Pd-catalyzed cross-coupling, ensure rigorous metal scavenging (e.g., using SiliaMetS® Thiol) prior to the ATH step. Residual Pd is a potent hydrodehalogenation catalyst.
Q4: I am observing high-molecular-weight impurities and a dark reaction mixture.
Causality: Benzofuran-3-ones are highly prone to base-catalyzed aldol self-condensation. If the starting ketone is exposed to triethylamine before the Ru-hydride species is fully formed, it will rapidly dimerize. Resolution: Order of addition is critical. Always pre-mix the catalyst and the HCOOH/NEt₃ azeotrope for 30 minutes to generate the active Ru-hydride before introducing the ketone substrate.
Part 3: Impurity Profiling & Quantitative Data
The following table summarizes the critical quality attributes (CQAs) and analytical markers for the common impurities encountered during this workflow.
| Impurity Name | Structure / Mechanism of Formation | Typical Limit (ICH) | Detection Method (LC-MS/HPLC) |
| (R)-Enantiomer | (R)-7-bromo-2,3-dihydrobenzofuran-3-ol (Facial mismatch) | NMT 0.5% | Chiral HPLC (Chiralcel OD-H), RRT 1.15 |
| Over-reduction | 7-bromo-2,3-dihydrobenzofuran (Hydrogenolysis) | NMT 0.15% | RP-HPLC (C18), RRT 1.42; MS: m/z 198 [M+H]+ |
| Debromination | (S)-2,3-dihydrobenzofuran-3-ol (Hydrodehalogenation) | NMT 0.10% | RP-HPLC (C18), RRT 0.85; MS: m/z 137 [M+H]+ |
| Dimerization | Aldol condensation products | NMT 0.20% | RP-HPLC (C18), RRT > 2.0; Broad UV absorbance |
| Starting Material | 7-bromo-benzofuran-3-one (Incomplete conversion) | NMT 0.5% | RP-HPLC (C18), RRT 1.25; MS: m/z 213 [M+H]+ |
Part 4: Standardized Experimental Protocol
To ensure a self-validating system, follow this optimized, step-by-step methodology for the ATH of 7-bromo-benzofuran-3-one.
Reagents & Materials:
-
7-bromo-benzofuran-3-one (1.0 eq, 100 mmol, 21.3 g)
-
RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 mol%, 0.5 mmol, 318 mg)
-
Formic acid / Triethylamine azeotrope (5:2 ratio, 3.0 eq, 300 mmol)
-
Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (100 mL)
Step-by-Step Methodology:
-
Catalyst Activation: In a thoroughly dried, argon-purged 500 mL Schlenk flask, dissolve the RuCl(p-cymene)[(R,R)-TsDPEN] in 50 mL of anhydrous DCM.
-
Hydride Generation: Inject the HCOOH/NEt₃ azeotrope into the flask. Stir at 25°C for 30 minutes. The solution will transition from dark red to a lighter orange, indicating the formation of the active Ru-hydride species.
-
Substrate Addition: Dissolve 7-bromo-benzofuran-3-one in 50 mL of DCM. Add this solution dropwise to the active catalyst mixture over 15 minutes using a syringe pump to prevent localized concentration spikes.
-
Reaction Monitoring: Stir the reaction at 25–28°C. Monitor via HPLC every 4 hours.
-
Quenching (Critical Step): Once conversion reaches >98% (typically 12 hours), immediately cool the vessel to 5°C. Slowly add 100 mL of saturated aqueous NaHCO₃ to quench the remaining formic acid. Note: Vigorous CO₂ evolution will occur.
-
Extraction & Washing: Separate the organic layer. Wash the aqueous layer twice with 50 mL DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Chiral Upgrade: Dissolve the crude solid in a minimum amount of hot isopropyl alcohol (IPA). Slowly add heptane until the solution becomes cloudy. Allow to cool to room temperature, then to 4°C overnight. Filter the white crystalline solid to obtain optically pure (S)-7-bromo-2,3-dihydrobenzofuran-3-ol (>99% ee).
Part 5: Impurity Resolution Workflow
Figure 2: Decision tree for diagnosing and resolving out-of-specification (OOS) batches.
References
-
Thomas, S., et al. "Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn." Analyst, Royal Society of Chemistry. Available at:[Link][1]
-
Kumar, A., et al. "Synthesis and characterization of novel and potential impurities of darifenacin, a potent muscarinic m3 receptor antagonist." ResearchGate. Available at:[Link][2]
-
Xie, J.-H., & Zhou, Q.-L. "Dynamic Kinetic Resolution in Asymmetric Hydrogenation and Transfer Hydrogenation." Thieme Connect. Available at:[Link][3]
-
Hashiguchi, S., et al. "Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes." Journal of the American Chemical Society, ACS Publications. Available at:[Link][4]
-
Zhao, F., et al. "Ruthenium-Catalyzed Synthesis of cis-2,3-Dihydrobenzofuran-3-ols via Dynamic Kinetic Resolution." ResearchGate. Available at: [Link][5]
-
Kwiecien, H. "Product Class 1: Benzo[b]furans." Science of Synthesis, Thieme Connect. Available at:[Link][6]
Sources
- 1. Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Troubleshooting Low Conversion in (S)-7-bromo-2,3-dihydrobenzofuran-3-ol Production
Welcome to the technical support center for the synthesis of (S)-7-bromo-2,3-dihydrobenzofuran-3-ol. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates during the asymmetric reduction of 7-bromo-2,3-dihydrobenzofuran-3-one. Our approach is rooted in mechanistic understanding and field-proven strategies to ensure you can optimize your synthesis for both yield and enantioselectivity.
The primary route to obtaining the chiral alcohol, (S)-7-bromo-2,3-dihydrobenzofuran-3-ol, is through the enantioselective reduction of its prochiral ketone precursor. This transformation is pivotal, and its success hinges on the careful control of several experimental variables. The most common methods involve transition-metal catalyzed asymmetric hydrogenation or transfer hydrogenation.[1][2] Low conversion rates are a frequent challenge, often stemming from issues with catalyst activity, reagent purity, or reaction conditions.
This document provides a structured, question-and-answer-based troubleshooting guide to methodically address these challenges.
Frequently Asked Questions & Troubleshooting Guide
Question 1: My asymmetric reduction has stalled, showing minimal or no conversion of the starting ketone. What are the most likely causes?
This is the most common issue encountered. A stalled reaction typically points to one of three areas: the catalyst, the reagents, or the reaction environment.
A. Catalyst Inactivity or Decomposition
The heart of this enantioselective synthesis is the chiral catalyst. Its effectiveness can be compromised for several reasons:
-
Cause 1: Presence of Catalyst Poisons: Trace impurities in your reagents or solvents can act as poisons, binding to the metal center of the catalyst and rendering it inactive. Water and oxygen are common culprits for many air- and moisture-sensitive catalysts, such as those based on Ruthenium or Rhodium.[3] Other functional groups on impurities in the starting ketone can also chelate to the catalyst.
-
Solution:
-
Rigorous Solvent & Reagent Purification: Always use high-purity, anhydrous solvents. It is best practice to use solvents from a solvent purification system or to distill them over an appropriate drying agent.
-
Inert Atmosphere: Assemble your reaction glassware hot from the oven and cool it under a stream of inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the setup and the reaction.[3][4]
-
Degassing: Degas your solvents and reaction mixture by sparging with an inert gas or through several freeze-pump-thaw cycles, especially for hydrogenation reactions.
-
-
-
Cause 2: Improper Catalyst Handling or Storage: Chiral ligands and their metal complexes can be sensitive to air, moisture, and light. Improper storage or handling can lead to gradual degradation and loss of activity.
-
Solution:
-
Store catalysts under an inert atmosphere in a freezer, protected from light.
-
Handle the catalyst in a glovebox or under a positive pressure of inert gas. Weigh it out quickly and add it to the reaction vessel promptly.
-
-
-
Cause 3: Insufficient Catalyst Loading: For sterically demanding or less reactive substrates, a higher catalyst loading may be required to achieve a reasonable reaction rate.[3]
-
Solution: While keeping cost in mind, incrementally increase the catalyst loading (e.g., from 0.5 mol% to 1.0 mol% or higher) and monitor the impact on conversion. This should be done after ensuring reagents and conditions are optimal.
-
B. Poor Quality of Starting Materials
-
Cause 1: Impure 7-bromo-2,3-dihydrobenzofuran-3-one: The purity of the starting ketone is paramount. Impurities from its synthesis can inhibit the catalyst.[5]
-
Solution:
-
Characterize Starting Material: Before starting the reduction, confirm the purity of your ketone via ¹H NMR, GC-MS, or LC-MS.
-
Purification: If impurities are detected, purify the ketone. Recrystallization is often effective for solid materials. Flash column chromatography is another excellent option.[6]
-
-
-
Cause 2: Degraded Reducing Agent: The hydride source is critical.
-
For Transfer Hydrogenation: Reagents like isopropanol or formic acid should be high purity. Isopropanol should be dry.
-
For Hydrogenation: Use high-purity hydrogen gas. Ensure the lines and regulator are free of air and moisture.
-
For Borane Reductions: Borane sources (e.g., Borane-THF or Borane-DMS) can degrade over time.
-
Solution: Use a fresh bottle of the reducing agent or titrate it to determine its exact molarity before use.[4]
-
C. Sub-optimal Reaction Conditions
-
Cause 1: Incorrect Temperature: Many catalytic reactions have an optimal temperature range. A temperature that is too low can result in a sluggish reaction, while one that is too high can lead to catalyst decomposition or byproduct formation.[3]
-
Solution: Systematically screen a range of temperatures (e.g., from room temperature up to 60 °C) to find the optimum for your specific catalyst system. Monitor both conversion and enantioselectivity, as higher temperatures can sometimes erode the latter.[7]
-
-
Cause 2: Insufficient Hydrogen Pressure (for hydrogenation): The concentration of dissolved hydrogen is directly proportional to the applied pressure. If the pressure is too low, the reaction rate will be slow.
-
Solution: Ensure your reactor is properly sealed and pressurized. If conversion is low, consider increasing the hydrogen pressure within the safety limits of your equipment.
-
-
Cause 3: Inadequate Reaction Time: Complex reductions can be slow.
-
Solution: Monitor the reaction over a longer period. Take aliquots at regular intervals (e.g., 2, 6, 12, 24 hours) and analyze them by TLC or HPLC to track the disappearance of starting material.
-
Question 2: The reaction is proceeding, but I'm seeing significant byproduct formation that is lowering my isolated yield. How can I improve selectivity?
Byproduct formation indicates that alternative reaction pathways are competing with the desired reduction.
-
Potential Cause 1: Over-reduction or Ring Opening: The dihydrobenzofuran ring system, while generally stable, can be susceptible to cleavage under certain conditions, particularly with highly reactive hydride sources or at elevated temperatures.
-
Solution:
-
Milder Conditions: Lower the reaction temperature.
-
Less Reactive Hydride Source: If using a borane or metal hydride, consider a bulkier or less reactive reagent.
-
Reaction Monitoring: Use TLC or HPLC to monitor the reaction. The goal is to stop the reaction as soon as the starting material is consumed, before the product has time to degrade.[5]
-
-
-
Potential Cause 2: Non-selective Reduction: A background, non-catalyzed reduction pathway may be occurring, which can also impact your enantioselectivity.
-
Solution: Ensure the purity of your reducing agent.[3] In some cases, a slightly higher catalyst loading can help the desired asymmetric pathway outcompete the background reaction.
-
Visual Workflow and Diagrams
Reaction Pathway
The core transformation is the asymmetric reduction of a prochiral ketone to a chiral secondary alcohol.
Caption: Asymmetric reduction of the ketone precursor to the desired chiral alcohol.
Troubleshooting Workflow for Low Conversion
This flowchart provides a logical sequence of steps to diagnose the root cause of low conversion.
Caption: A systematic workflow for troubleshooting low conversion rates.
Data Summary and Recommended Starting Points
For researchers beginning this synthesis or seeking an optimized baseline, the following parameters are crucial. Systematically varying these is key to improving conversion.[7]
| Parameter | Common Options | Recommended Starting Point | Key Consideration |
| Chiral Catalyst System | Ru- or Rh-based catalysts with chiral phosphine or diamine ligands (e.g., Noyori-type catalysts); Oxazaborolidines (CBS catalysts).[1][8] | (R,R)-TsDPEN-Ru complex | Choice is highly substrate-dependent. Screen a few catalysts if possible. |
| Reducing Agent | H₂ gas; Formic acid/triethylamine mixture; Isopropanol. | Isopropanol (for transfer hydrogenation) | Isopropanol is often safer and easier to handle than H₂ gas or formic acid. |
| Solvent | Isopropanol (acts as solvent and reagent); Dichloromethane (DCM); Tetrahydrofuran (THF); Toluene. | Anhydrous Isopropanol | Must be inert to the reaction conditions and capable of dissolving all components. |
| Base (for Transfer Hyd.) | Potassium tert-butoxide (KOtBu); Potassium hydroxide (KOH). | KOtBu | The base activates the catalyst and is crucial for the catalytic cycle. |
| Temperature | 25 °C to 80 °C | 40 °C | Balance reaction rate against potential catalyst degradation and loss of enantioselectivity. |
| Catalyst Loading | 0.1 mol% to 5 mol% | 1.0 mol% | Higher loading increases rate but also cost. Optimize after other parameters are set. |
| Concentration | 0.05 M to 0.5 M | 0.1 M | Can influence reaction rate and, in some cases, catalyst stability. |
Validated Experimental Protocol: Asymmetric Transfer Hydrogenation
This protocol provides a robust starting point for the synthesis. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
1. Materials:
-
7-bromo-2,3-dihydrobenzofuran-3-one (1.0 equiv)
-
(R,R)-TsDPEN-Ru catalyst (e.g., C₂₅H₂₃N₂O₂SRuCl) (0.01 equiv, 1 mol%)
-
Potassium tert-butoxide (KOtBu) (0.1 equiv)
-
Anhydrous Isopropanol (to make a 0.1 M solution)
2. Reaction Setup:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the 7-bromo-2,3-dihydrobenzofuran-3-one and the (R,R)-TsDPEN-Ru catalyst.
-
Seal the flask with a septum and purge with inert gas for 10-15 minutes.
-
Via syringe, add anhydrous isopropanol to dissolve the solids (to a final concentration of 0.1 M with respect to the ketone).
-
In a separate vial, dissolve the KOtBu in a small amount of anhydrous isopropanol and add this solution to the reaction flask via syringe.
3. Reaction Execution:
-
Immerse the flask in a pre-heated oil bath at 40 °C.
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The product alcohol will have a lower Rf value than the starting ketone.
4. Work-up and Purification:
-
Once the starting material is consumed (as judged by TLC, typically 12-24 hours), cool the reaction to room temperature.
-
Quench the reaction by slowly adding deionized water.
-
Reduce the volume of the solvent on a rotary evaporator.
-
Extract the aqueous mixture with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude alcohol by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane.
5. Analysis:
-
Confirm the structure of the purified product by ¹H and ¹³C NMR.
-
Determine the conversion and enantiomeric excess (ee) by chiral HPLC analysis.
References
-
Mimoun, H. (1999). A Novel and Practical Zinc-Catalyzed Hydrosilylation of Carbonyl Compounds. Journal of the American Chemical Society, 64(11), 2582-2589. Available at: [Link]
-
Wikipedia. (n.d.). Enantioselective reduction of ketones. Retrieved from [Link]
-
Leão, L. P. M. d. O., et al. (2021). Enantioselective Synthesis of Dihydrobenzofurans, Dihydrobenzosulfones, and Dihydroindoles by Merging One‐pot Intramolecular Heck‐Matsuda Reactions from Anilines with Redox‐Relay Process. Advanced Synthesis & Catalysis, 363(15), 3848-3855. Available at: [Link]
-
Kawanami, Y., et al. (2003). Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. Tetrahedron, 59(43), 8411-8414. Available at: [Link]
-
Kumar, R., et al. (2023). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 13(1), 1-20. Available at: [Link]
-
ResearchGate. (2015). Immobilized Chiral Metal Catalysts for Enantioselective Hydrogenation of Ketones. Available at: [Link]
-
Li, X., et al. (2012). Chiral Surfactant-Type Catalyst for Asymmetric Reduction of Aliphatic Ketones in Water. Journal of the American Chemical Society, 134(46), 19122-19125. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]
-
ACS Publications. (2025). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. Available at: [Link]
-
Shaikh, A. k., & Varvounis, G. (2014). Novel Synthesis of 3-Substituted 2,3-Dihydrobenzofurans via ortho-Quinone Methide Intermediates Generated in Situ. Organic Letters, 16(5), 1478–1481. Available at: [Link]
-
Adair, G. R. A., et al. (2012). Continuous-flow catalytic asymmetric hydrogenations: Reaction optimization using FTIR inline analysis. Beilstein Journal of Organic Chemistry, 8, 304-311. Available at: [Link]
Sources
- 1. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane [organic-chemistry.org]
Technical Support Center: Overcoming Moisture Sensitivity in (S)-7-bromo-2,3-dihydrobenzofuran-3-ol Handling
Welcome to the technical support center for (S)-7-bromo-2,3-dihydrobenzofuran-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for handling this moisture-sensitive compound. The following information is curated to ensure the integrity of your experiments and the quality of your results.
Introduction: The Challenge of Moisture Sensitivity
(S)-7-bromo-2,3-dihydrobenzofuran-3-ol is a valuable chiral building block in pharmaceutical synthesis. Its structure, featuring a hydroxyl group and a halogenated aromatic ring, makes it susceptible to degradation in the presence of moisture. Exposure to atmospheric water can lead to a variety of issues, including loss of stereochemical integrity, formation of impurities, and ultimately, compromised reaction yields and product purity. This guide provides a systematic approach to mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of degradation for (S)-7-bromo-2,3-dihydrobenzofuran-3-ol due to moisture?
A1: Visual inspection may reveal a change in the physical appearance of the solid, such as clumping, discoloration, or the formation of a viscous liquid. Analytically, degradation can be confirmed by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, which may show the appearance of new peaks corresponding to degradation products. High-Performance Liquid Chromatography (HPLC) can be used to quantify the loss of the parent compound and the emergence of impurities. A significant increase in the water content, as determined by Karl Fischer titration, is a direct indicator of moisture absorption.[1][2][3][4]
Q2: What is the likely degradation pathway of (S)-7-bromo-2,3-dihydrobenzofuran-3-ol in the presence of moisture?
A2: The primary degradation pathway initiated by moisture is likely the cleavage of the dihydrofuran ring. The presence of water can facilitate the opening of the heterocyclic ring, potentially leading to the formation of a substituted 2-ethylphenol derivative.[5] This process can be catalyzed by acidic or basic impurities that may be present. While the exact mechanism for this specific molecule requires detailed study, analogous transformations have been observed in related benzofuran systems.[5]
Q3: What are the ideal storage conditions for (S)-7-bromo-2,3-dihydrobenzofuran-3-ol?
A3: To maintain its integrity, (S)-7-bromo-2,3-dihydrobenzofuran-3-ol should be stored in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen.[6] The storage environment should be cool and dry. For long-term storage, refrigeration (2-8 °C) is recommended.[7][8] It is also advisable to store the primary container within a secondary container, such as a desiccator containing a suitable drying agent like Drierite or molecular sieves, to provide an additional layer of protection against ambient moisture.[8]
Q4: How can I accurately determine the water content of my sample?
A4: The most accurate and widely accepted method for determining water content in pharmaceutical materials is Karl Fischer titration.[1][2][3][4][9] This technique is highly specific to water and can provide precise measurements even at very low levels.[2][4] Both volumetric and coulometric Karl Fischer methods are available, with the choice depending on the expected moisture content.[2][4] For solids, the sample is typically dissolved in a suitable anhydrous solvent, such as methanol, before titration.[1]
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments and provides step-by-step solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent reaction yields or unexpected side products. | Degradation of the starting material due to moisture exposure. | 1. Verify Purity: Before use, confirm the purity of (S)-7-bromo-2,3-dihydrobenzofuran-3-ol using HPLC or NMR. 2. Check Water Content: Determine the water content using Karl Fischer titration. If it exceeds the acceptable limit for your reaction, the material may be compromised. 3. Improve Handling Technique: Review your handling procedures to minimize exposure to air and moisture. Use of a glovebox or Schlenk line is highly recommended.[10][11][12] |
| The solid material has become clumpy or appears wet. | Absorption of atmospheric moisture. | 1. Do not use: If the material shows visible signs of moisture absorption, it is likely degraded and should not be used in moisture-sensitive reactions. 2. Dry if possible: For less sensitive applications, the material could potentially be dried under high vacuum. However, this may not reverse all forms of degradation. Re-analysis after drying is crucial. 3. Review Storage: Ensure storage containers are properly sealed and that desiccants are active. |
| Difficulty in achieving complete dissolution in anhydrous solvents. | Presence of insoluble degradation products or excess water. | 1. Filter the solution: If insoluble particles are present, filter the solution through a syringe filter under an inert atmosphere before adding it to the reaction mixture. 2. Use fresh, anhydrous solvent: Ensure the solvent is truly anhydrous by using a freshly opened bottle or by properly drying and distilling it. |
Experimental Protocols
Protocol 1: Safe Handling and Dispensing of (S)-7-bromo-2,3-dihydrobenzofuran-3-ol
This protocol outlines the recommended procedure for handling the compound to minimize moisture exposure.
Materials:
-
(S)-7-bromo-2,3-dihydrobenzofuran-3-ol in a Sure/Seal™ or similar air-tight container[11][13]
-
Dry, nitrogen or argon-flushed glovebox or a Schlenk line setup[10][11][12]
-
Oven-dried glassware (e.g., flask, weighing boat)[10]
-
Dry, clean spatula
-
Analytical balance inside the glovebox or a draft-shielded balance for quick weighing outside.
Procedure:
-
Prepare the Inert Atmosphere: If using a glovebox, ensure the antechamber is properly purged and the atmosphere is dry. If using a Schlenk line, ensure all glassware is properly dried and assembled.[10]
-
Equilibrate to Room Temperature: Before opening, allow the container of (S)-7-bromo-2,3-dihydrobenzofuran-3-ol to warm to room temperature to prevent condensation of moisture onto the cold solid.[8]
-
Dispense in Inert Atmosphere: Transfer the container into the glovebox or handle it under a positive pressure of inert gas from a Schlenk line.
-
Weigh the Compound: Quickly weigh the desired amount of the solid into an oven-dried, tared container.
-
Seal Promptly: Immediately and securely reseal the main container of (S)-7-bromo-2,3-dihydrobenzofuran-3-ol.
-
Use Immediately: Use the weighed compound in your reaction as soon as possible.
Protocol 2: Determination of Water Content by Karl Fischer Titration
This protocol provides a general guideline for determining the water content. Specific instrument parameters may vary.
Materials:
-
Karl Fischer titrator (volumetric or coulometric)
-
Anhydrous methanol (or other suitable solvent)
-
Gastight syringe
-
Sample of (S)-7-bromo-2,3-dihydrobenzofuran-3-ol
Procedure:
-
Prepare the Titrator: Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves conditioning the reagent to a low background moisture level.
-
Prepare the Sample: In an inert atmosphere, accurately weigh a sample of (S)-7-bromo-2,3-dihydrobenzofuran-3-ol.
-
Dissolve the Sample: Dissolve the weighed sample in a known volume of anhydrous methanol. Ensure complete dissolution.
-
Inject the Sample: Using a gastight syringe, inject a known aliquot of the sample solution into the titration cell.
-
Titrate: The instrument will automatically titrate the sample and calculate the water content.
-
Run a Blank: Perform a blank titration with the anhydrous methanol to account for any residual moisture in the solvent.
-
Calculate the Result: The instrument's software will typically calculate the final water content of the sample, expressed as a percentage or in parts per million (ppm).
Visualizations
Degradation Pathway
Caption: Potential moisture-induced degradation pathway.
Recommended Handling Workflow
Sources
- 1. pacificbiolabs.com [pacificbiolabs.com]
- 2. Karl Fischer Titration in Pharmaceutical Analysis [analab.co.in]
- 3. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 4. Water Determination by Karl Fischer - Eurofins Scientific [eurofins.com]
- 5. nacatsoc.org [nacatsoc.org]
- 6. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]
- 7. How To [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. mt.com [mt.com]
- 10. jk-sci.com [jk-sci.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. fauske.com [fauske.com]
- 13. drs.illinois.edu [drs.illinois.edu]
A Comparative Guide to Chiral HPLC Method Validation for (S)-7-bromo-2,3-dihydrobenzofuran-3-ol
This guide provides an in-depth comparison and validation protocol for the enantioselective analysis of (S)-7-bromo-2,3-dihydrobenzofuran-3-ol, a chiral intermediate of significant interest in pharmaceutical development. As the therapeutic and toxicological profiles of enantiomers can differ dramatically, a robust, validated analytical method to ensure enantiomeric purity is not merely a regulatory requirement but a cornerstone of drug safety and efficacy. This document moves beyond a simple recitation of steps, delving into the scientific rationale behind methodological choices and validation parameters, grounded in the latest regulatory standards such as the ICH Q2(R2) guidelines.[1][2][3]
The Imperative of Enantioselectivity: Choosing the Analytical Battlefield
The primary challenge in analyzing (S)-7-bromo-2,3-dihydrobenzofuran-3-ol is its chiral nature. Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation impossible with standard reversed-phase or normal-phase HPLC. The solution lies in creating a chiral environment, which is achieved by using a Chiral Stationary Phase (CSP). The selection of the CSP is the most critical decision in method development.
Two dominant classes of CSPs for such applications are polysaccharide-based and cyclodextrin-based phases.
-
Polysaccharide-Based CSPs: These are the most widely used CSPs, consisting of cellulose or amylose derivatives coated or immobilized on a silica support.[4][5] Their chiral recognition mechanism is complex, involving hydrogen bonding, dipole-dipole interactions, and inclusion into chiral grooves or cavities within the polysaccharide structure. Immobilized phases offer a significant advantage by being compatible with a wider range of solvents, which can be crucial for optimizing selectivity.[5]
-
Cyclodextrin-Based CSPs: These phases utilize cyclodextrin molecules (cyclic oligosaccharides) bonded to silica. Chiral recognition primarily occurs through the formation of inclusion complexes, where the analyte (or a portion of it) fits into the hydrophobic cavity of the cyclodextrin.[6][7] The rim of the cyclodextrin cavity, with its hydroxyl groups, provides additional interaction points for stereoselective hydrogen bonding. For dihydrobenzofuran derivatives, these have proven effective.[7]
For (S)-7-bromo-2,3-dihydrobenzofuran-3-ol, a polar molecule, initial screening on both types of columns is prudent. However, polysaccharide derivatives often provide a higher success rate for a broad range of chiral compounds.[5]
Comparative Overview of Starting Conditions
Below is a comparison of two potential starting methods for the chiral separation. Method 1, utilizing a modern immobilized polysaccharide column, is proposed as the primary method for validation due to its versatility and robustness. Method 2 serves as a viable alternative, particularly if unique selectivity is required.
| Parameter | Method 1 (Primary) | Method 2 (Alternative) | Rationale for Comparison |
| Chiral Stationary Phase | Immobilized Cellulose tris(3,5-dimethylphenylcarbamate) | Hydroxypropyl-β-cyclodextrin | Compares the most versatile polysaccharide CSP against a cyclodextrin phase known to be effective for dihydrobenzofurans.[7] |
| Particle Size / Dimensions | 5 µm, 4.6 x 250 mm | 5 µm, 4.6 x 250 mm | Standard dimensions for analytical HPLC, ensuring high efficiency. |
| Mode | Normal Phase | Reversed Phase | Normal phase is often the first choice for polysaccharide CSPs. Comparing with reversed-phase on a different CSP provides a truly orthogonal screening approach. |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) | Acetonitrile / Water (50:50, v/v) | Classic mobile phase combinations for each mode. The alcohol modifier in normal phase is critical for enantioselectivity. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Temperature | 25 °C | 25 °C | Temperature can affect selectivity; ambient is a standard starting point. |
| Detection | UV at 225 nm | UV at 225 nm | Benzofurans typically exhibit strong UV absorbance at lower wavelengths.[8] |
| Expected Resolution (Rs) | > 2.0 | > 1.5 | The primary method is expected to yield higher resolution based on the broader interaction mechanisms of polysaccharide CSPs. |
Part 1: A Self-Validating Protocol for Chiral Method Development
The goal of method development is to achieve a baseline resolution (Rs ≥ 1.5) with good peak shape in a reasonable runtime. The following workflow is designed to be a self-validating system, where each step logically informs the next to ensure a robust final method.
Caption: Workflow for Chiral HPLC Method Development.
Step-by-Step Method Development Protocol:
-
Sample Preparation: Prepare a solution of the racemic 7-bromo-2,3-dihydrobenzofuran-3-ol at approximately 0.5 mg/mL in the initial mobile phase.
-
Initial Screening:
-
Equilibrate the primary column (Method 1) with the starting mobile phase (n-Hexane/2-Propanol, 90:10) for at least 30 minutes.
-
Inject the racemic sample.
-
Evaluate the chromatogram for separation. If no separation is observed, proceed to screen the alternative column (Method 2).
-
-
Optimization (Assuming Method 1 shows partial separation):
-
Adjust Alcohol Percentage: If resolution is poor (e.g., Rs < 1.5), decrease the percentage of 2-propanol (e.g., to 95:5). This will increase retention and often improves resolution. Conversely, if retention times are too long, increase the alcohol percentage.
-
Change Alcohol Modifier: Substitute 2-propanol with ethanol. Different alcohol modifiers can alter the hydrogen bonding interactions with the CSP, sometimes dramatically changing selectivity.
-
Temperature: Analyze the sample at different temperatures (e.g., 15°C and 40°C). Lower temperatures often enhance enantioselectivity, while higher temperatures can improve peak efficiency.
-
-
Finalization: Once a condition providing baseline resolution (Rs > 2.0 is ideal for validation) and good peak shape is achieved, this method is selected for formal validation.
Part 2: The Core of Trustworthiness: A Comprehensive Method Validation Protocol
Method validation demonstrates that the analytical procedure is fit for its intended purpose.[2][3] The following protocol is based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][9] The objective is to quantify the undesired (R)-enantiomer in the presence of the desired (S)-enantiomer.
Caption: Interrelationship of HPLC Method Validation Parameters.
Specificity
Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as its counter-enantiomer, impurities, or degradants. For a chiral method, the most important demonstration is the resolution from the counter-enantiomer.
Protocol:
-
Prepare three samples: (a) A solution of the pure (S)-enantiomer, (b) a solution of the pure (R)-enantiomer, and (c) a 1:1 mixture of the two (racemate).
-
Inject each sample and record the chromatograms.
-
Acceptance Criteria: The method is specific if the (S)-enantiomer peak is well-resolved from the (R)-enantiomer peak in the racemic mixture (Resolution Rs > 2.0). The retention times in the individual injections should match those in the mixture.
Linearity and Range
Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This is crucial for accurate quantitation of the undesired enantiomer.
Protocol (for the (R)-enantiomer):
-
Prepare a stock solution of the (R)-enantiomer.
-
Spike a constant, high concentration of the (S)-enantiomer (e.g., 0.5 mg/mL) with varying amounts of the (R)-enantiomer to create a series of at least five concentration levels. The range should typically span from the Limit of Quantitation (LOQ) to 150% of the target specification limit (e.g., if the limit is 0.1%, the range could be 0.05% to 0.15%).
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the peak area of the (R)-enantiomer versus its concentration.
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.995.
Accuracy
Causality: Accuracy measures the closeness of the test results to the true value. It is typically determined by recovery studies, ensuring there is no systematic error or bias in the measurement.
Protocol:
-
Prepare samples at a minimum of three concentration levels (e.g., LOQ, 100%, and 150% of the specification limit) by spiking the (S)-enantiomer with known amounts of the (R)-enantiomer.
-
Prepare each level in triplicate (for a total of 9 determinations).
-
Calculate the concentration of the (R)-enantiomer in each sample using the linearity curve.
-
Express the accuracy as the percentage recovery.
-
Acceptance Criteria: The mean percent recovery should be within 90.0% to 110.0% for each level.
Precision
Causality: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Measures precision over a short interval under the same conditions.
-
Intermediate Precision: Measures within-laboratory variations (different days, different analysts, different equipment).
Protocol:
-
Repeatability: Prepare six individual samples of the (S)-enantiomer spiked with the (R)-enantiomer at the 100% specification level. Analyze all six samples on the same day with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis of six spiked samples on a different day, with a different analyst, or on a different HPLC system.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 10% for repeatability and ≤ 15% for intermediate precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[10]
Protocol:
-
These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
-
-
Alternatively, they can be determined by preparing a series of dilute solutions and identifying the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
-
The LOQ must be confirmed by analyzing samples at this concentration to demonstrate adequate precision and accuracy.
-
Acceptance Criteria: The LOQ must be at or below the lowest concentration of the linearity range. Precision at the LOQ should be ≤ 20% RSD.
Robustness
Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[11] It provides an indication of its reliability during normal usage.
Protocol:
-
Prepare a system suitability sample (racemate) and a spiked sample.
-
Analyze these samples while making small, deliberate changes to the method parameters, one at a time.
-
Flow Rate (± 10%, e.g., 0.9 and 1.1 mL/min)
-
Column Temperature (± 5°C, e.g., 20°C and 30°C)
-
Mobile Phase Composition (± 2% absolute for the minor component, e.g., 92:8 and 88:12 Hexane/2-Propanol)
-
-
Acceptance Criteria: The resolution (Rs) between the enantiomers should remain > 1.5, and the results for the spiked sample should not significantly change.
Representative Validation Data Summary
The following tables present hypothetical data that would be expected from a successful validation of the primary chiral HPLC method.
Table 1: Linearity of (R)-enantiomer
| Concentration (% of 0.5 mg/mL) | Peak Area (n=3) | Mean Peak Area |
|---|---|---|
| 0.05% (LOQ) | 5102, 5345, 5088 | 5178 |
| 0.075% | 7654, 7811, 7750 | 7738 |
| 0.10% | 10123, 10245, 10301 | 10223 |
| 0.125% | 12650, 12789, 12599 | 12679 |
| 0.15% | 15234, 15411, 15330 | 15325 |
| Linear Regression | y = 101450x + 125 | r² = 0.9992 |
Table 2: Accuracy and Precision | Spiked Level | Repeatability (n=6) | Intermediate Precision (n=6) | | :--- | :--- | :--- | | | Mean Recovery (%) | %RSD | Mean Recovery (%) | %RSD | | 0.05% (LOQ) | 98.5% | 6.8% | 97.2% | 8.5% | | 0.10% | 101.2% | 3.1% | 102.5% | 4.5% | | 0.15% | 99.8% | 2.5% | 100.9% | 3.8% |
Conclusion
The successful development and validation of a chiral HPLC method are critical for ensuring the quality and safety of drug substances like (S)-7-bromo-2,3-dihydrobenzofuran-3-ol. By systematically comparing and selecting an appropriate chiral stationary phase and meticulously executing a validation protocol grounded in ICH guidelines, researchers can establish a trustworthy and reliable method. The process described herein, from initial screening with a rationale-based comparison to a full validation suite, provides a comprehensive framework for drug development professionals. The resulting method, supported by robust data, becomes a self-validating system, ensuring confidence in every measurement of enantiomeric purity.
References
-
Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link][1]
-
Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link][12]
-
Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link][11]
-
Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: U.S. Food and Drug Administration (FDA) URL: [Link][2]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link][9]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link][13]
-
Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link][3]
-
Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link][14]
-
Title: Chiral Separations of Polar Compounds by Hydrophilic Interaction Chromatography with Evaporative Light Scattering Detection Source: ACS Publications - Analytical Chemistry URL: [Link][6]
-
Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link][15]
-
Title: ICH Q2 Analytical Method Validation Source: Slideshare URL: [Link][16]
-
Title: Chiral separations of polar compounds by hydrophilic interaction chromatography with evaporative light scattering detection Source: PubMed URL: [Link][17]
-
Title: Chiral Stationary Phases Source: Regis Technologies, Inc. URL: [Link][4]
-
Title: Advantages of using immobilized stationary phases in chiral separations Source: Phenomenex URL: [Link][5]
-
Title: Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods Source: National Center for Biotechnology Information (NCBI) URL: [Link][18]
-
Title: Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling Source: National Center for Biotechnology Information (NCBI) URL: [Link][19]
-
Title: 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling Source: National Center for Biotechnology Information (NCBI) URL: [Link][20]
-
Title: The Use of Cyclodextrin-Based LC Stationary Phases for the Separation of Chiral Dihydrobenzofuran Derivatives Source: ResearchGate URL: [Link][7]
-
Title: Structurally divergent enantioselective synthesis of benzofuran fused azocine derivatives and spiro-cyclopentanone benzofurans enabled by sequential catalysis Source: National Center for Biotechnology Information (NCBI) URL: [Link][21]
-
Title: Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy Source: ACS Publications - The Journal of Organic Chemistry URL: [Link][22]
-
Title: System Suitability And Validation For Chiral Purity Assays Of Drug Substances Source: Pharmaceutical Technology URL: [Link][23]
-
Title: Enantioselective Synthesis of Benzodihydrofurans Bearing Axial and Central Stereogenic Elements Source: ResearchGate URL: [Link][24]
-
Title: Enantioselective Synthesis of Benzofuran-Fused N-Heterocycles via Chiral Squaramide Catalyzed [4 + 2] Cyclization of Azadienes with Azlactones Source: ACS Publications - The Journal of Organic Chemistry URL: [Link][25]
-
Title: Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans Source: MDPI URL: [Link][26]
-
Title: Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application Source: National Center for Biotechnology Information (NCBI) URL: [Link][27]
-
Title: Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram Source: SciSpace URL: [Link][28]
-
Title: Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe Source: Semantic Scholar URL: [Link][10]
Sources
- 1. fda.gov [fda.gov]
- 2. fda.gov [fda.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. bujnochem.com [bujnochem.com]
- 5. Immobilized Phases for Chiral Separation | Phenomenex [phenomenex.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. propharmagroup.com [propharmagroup.com]
- 12. fda.gov [fda.gov]
- 13. fda.gov [fda.gov]
- 14. database.ich.org [database.ich.org]
- 15. ICH Official web site : ICH [ich.org]
- 16. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 17. Chiral separations of polar compounds by hydrophilic interaction chromatography with evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Structurally divergent enantioselective synthesis of benzofuran fused azocine derivatives and spiro-cyclopentanone benzofurans enabled by sequential catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 28. scispace.com [scispace.com]
A Comparative Guide to Asymmetric Catalysts for the Synthesis of (S)-7-bromo-2,3-dihydrobenzofuran-3-ol
The enantiomerically pure scaffold of (S)-7-bromo-2,3-dihydrobenzofuran-3-ol is a critical chiral building block in the synthesis of numerous pharmaceutical agents and biologically active molecules. Its stereodefined structure is paramount to achieving the desired pharmacological activity and minimizing off-target effects. This guide provides an in-depth comparison of two prominent and highly effective asymmetric catalytic strategies for the synthesis of this valuable intermediate: the Corey-Bakshi-Shibata (CBS) reduction of the corresponding prochiral ketone and the enzymatic kinetic resolution (EKR) of the racemic alcohol. This analysis is designed to assist researchers, scientists, and drug development professionals in selecting the most suitable catalytic system for their specific needs, with a focus on experimental efficacy, catalyst performance, and mechanistic understanding.
Introduction: The Significance of Chiral 2,3-Dihydrobenzofuran-3-ols
The 2,3-dihydrobenzofuran motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs. The introduction of a hydroxyl group at the C-3 position creates a chiral center, and the specific stereochemistry of this alcohol is often crucial for biological activity. (S)-7-bromo-2,3-dihydrobenzofuran-3-ol, in particular, serves as a versatile intermediate, with the bromine atom providing a handle for further functionalization through cross-coupling reactions, enabling the synthesis of diverse and complex molecular architectures. The challenge, therefore, lies in the efficient and highly enantioselective synthesis of this specific stereoisomer.
Comparative Analysis of Catalytic Systems
Two principal strategies have emerged as leading methods for the asymmetric synthesis of (S)-7-bromo-2,3-dihydrobenzofuran-3-ol: the asymmetric reduction of a ketone precursor and the kinetic resolution of a racemic alcohol. Below is a comparative summary of these approaches, focusing on the use of a Corey-Bakshi-Shibata (CBS) catalyst for the former and a lipase for the latter.
| Feature | Corey-Bakshi-Shibata (CBS) Reduction | Enzymatic Kinetic Resolution (EKR) with Lipase |
| Catalyst Type | Chiral oxazaborolidine catalyst | Hydrolase enzyme (e.g., Lipase) |
| Substrate | 7-bromo-2,3-dihydrobenzofuran-3-one | (±)-7-bromo-2,3-dihydrobenzofuran-3-ol |
| Principle | Enantioselective reduction of a prochiral ketone | Enantioselective acylation of one enantiomer |
| Theoretical Max. Yield | 100% | 50% (for the acylated product or remaining alcohol) |
| Enantioselectivity (ee%) | Generally very high (>95%)[1] | Can be very high (>99%), enzyme dependent[2] |
| Key Reagents | Borane source (e.g., BH₃•THF, BH₃•SMe₂) | Acyl donor (e.g., vinyl acetate, isopropenyl acetate) |
| Solvent | Anhydrous aprotic solvents (e.g., THF, Toluene) | Organic solvents (e.g., MTBE, hexane, toluene) |
| Temperature | Typically low temperatures (-78 °C to room temp.) | Often room temperature to slightly elevated (e.g., 30-50°C) |
| Advantages | High theoretical yield, predictable stereochemistry | Mild reaction conditions, high enantioselectivity, biodegradable catalyst |
| Disadvantages | Requires stoichiometric borane reductant, sensitive to moisture | Maximum 50% yield for a single enantiomer, requires separation of product and unreacted starting material |
Experimental Protocols and Mechanistic Insights
Asymmetric Reduction with Corey-Bakshi-Shibata (CBS) Catalyst
The CBS reduction is a cornerstone of asymmetric synthesis, renowned for its high enantioselectivity in the reduction of a wide range of prochiral ketones.[3][4] The catalyst, typically an (S)- or (R)-oxazaborolidine derived from a chiral amino alcohol, coordinates with a borane source to form a chiral complex that delivers a hydride to the ketone in a highly face-selective manner.
The enantioselectivity of the CBS reduction is governed by a well-defined transition state.[1][5] The oxazaborolidine catalyst coordinates with the borane, which in turn coordinates to the ketone's carbonyl oxygen. The ketone orients itself to minimize steric interactions between its larger substituent and the catalyst's chiral framework, leading to hydride delivery to one specific face of the carbonyl. For the synthesis of the (S)-alcohol, the (R)-CBS catalyst is typically employed.
Caption: Catalytic cycle of the CBS reduction.
-
Catalyst Preparation: To a flame-dried, argon-purged flask, add a 1.0 M solution of (R)-2-Methyl-CBS-oxazaborolidine in toluene (0.1 equivalents).
-
Reaction Setup: Cool the catalyst solution to 0 °C and add a 1.0 M solution of borane-tetrahydrofuran complex (BH₃•THF) (1.2 equivalents) dropwise over 15 minutes. Stir the mixture for an additional 15 minutes at 0 °C.
-
Substrate Addition: Dissolve 7-bromo-2,3-dihydrobenzofuran-3-one (1.0 equivalent) in anhydrous tetrahydrofuran (THF) and add it dropwise to the catalyst-borane mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 1-4 hours.
-
Quenching: Upon completion, slowly add methanol dropwise at 0 °C to quench the excess borane until gas evolution ceases.
-
Workup: Warm the mixture to room temperature and add 1 M HCl. Stir for 30 minutes, then extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield (S)-7-bromo-2,3-dihydrobenzofuran-3-ol.
-
Analysis: Determine the enantiomeric excess (ee%) of the product by chiral HPLC analysis.
Enzymatic Kinetic Resolution (EKR) with Lipase
Enzymatic kinetic resolution is a powerful technique that leverages the high enantioselectivity of enzymes to separate a racemic mixture.[6] Lipases are commonly used for the resolution of alcohols through the enantioselective acylation of one enantiomer, leaving the other unreacted. For the synthesis of (S)-7-bromo-2,3-dihydrobenzofuran-3-ol, the lipase will preferentially acylate the (R)-enantiomer, allowing for the isolation of the desired (S)-enantiomer.
In a typical lipase-catalyzed transesterification, the enzyme's active site, which possesses a chiral environment, preferentially binds one enantiomer of the alcohol. This enantiomer then reacts with an acyl donor (e.g., vinyl acetate) to form an ester, while the other enantiomer remains largely unreacted. The reaction is typically stopped at or near 50% conversion to maximize the yield and enantiopurity of both the remaining alcohol and the newly formed ester.
Caption: Workflow for enzymatic kinetic resolution.
-
Reaction Setup: To a flask, add (±)-7-bromo-2,3-dihydrobenzofuran-3-ol (1.0 equivalent), an appropriate organic solvent (e.g., methyl tert-butyl ether, MTBE), and the acyl donor, vinyl acetate (2.0-3.0 equivalents).
-
Enzyme Addition: Add the lipase catalyst (e.g., immobilized Candida antarctica lipase B, Novozym 435) to the mixture. The amount of enzyme can vary depending on its activity (typically 10-50 mg per mmol of substrate).
-
Reaction Conditions: Stir the suspension at a controlled temperature (e.g., 30 °C).
-
Reaction Monitoring: Monitor the conversion by taking aliquots at regular intervals and analyzing them by HPLC or GC. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.
-
Enzyme Removal: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Purification: Concentrate the filtrate under reduced pressure. Separate the unreacted (S)-alcohol from the (R)-ester by silica gel column chromatography.
-
Analysis: Determine the enantiomeric excess (ee%) of the recovered (S)-alcohol and the (R)-ester by chiral HPLC analysis.
Conclusion and Recommendations
Both the Corey-Bakshi-Shibata reduction and enzymatic kinetic resolution represent highly effective methods for the asymmetric synthesis of (S)-7-bromo-2,3-dihydrobenzofuran-3-ol. The choice between these two powerful catalytic systems will depend on the specific requirements of the synthesis.
-
For maximizing yield and when a suitable ketone precursor is readily available, the CBS reduction is an excellent choice. Its high enantioselectivity and the potential for a theoretical yield of 100% make it highly attractive for large-scale synthesis. However, it requires stringent anhydrous conditions and the use of a stoichiometric borane reagent.
-
When operational simplicity, mild reaction conditions, and catalyst recyclability are priorities, enzymatic kinetic resolution offers significant advantages. Lipases are robust, commercially available, and often provide exceptional enantioselectivity. The main drawback is the theoretical maximum yield of 50% for the desired enantiomer. However, the acylated (R)-enantiomer can often be hydrolyzed back to the racemic alcohol and recycled, improving the overall process efficiency.
Ultimately, the selection of the optimal catalyst will involve a careful consideration of factors such as substrate availability, desired scale, cost of reagents, and the specific capabilities of the research or production facility. Both methodologies, when properly executed, provide reliable access to the valuable chiral intermediate, (S)-7-bromo-2,3-dihydrobenzofuran-3-ol.
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]
-
Xavier, N. M., & Riva, S. (2004). Lipase-catalyzed kinetic resolution of Morita–Baylis–Hillman adducts. Tetrahedron: Asymmetry, 15(13), 2063-2068. [Link]
-
Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986-2012. [Link]
-
Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from chiral β-amino alcohols and borane. Journal of the Chemical Society, Chemical Communications, (8), 469-470. [Link]
- Faber, K. (2018). Biotransformations in Organic Chemistry: A Textbook. Springer.
- Li, Z., & Gotor, V. (Eds.). (2019).
-
Corey, E. J., & Link, J. O. (1992). A general and highly enantioselective method for the synthesis of α-amino acids. Journal of the American Chemical Society, 114(5), 1906–1908. [Link]
-
Hirao, A., Itsuno, S., Nakahama, S., & Yamazaki, N. (1981). Asymmetric reduction of aromatic ketones with chiral alkoxy-amineborane complexes. Journal of the Chemical Society, Chemical Communications, (7), 315-317. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. d-nb.info [d-nb.info]
- 3. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 4. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 5. Corey-Bakshi-Shibata-Reduktion [organische-chemie.ch]
- 6. Enzyme-Catalyzed Dynamic Kinetic Resolution for the Asymmetric Synthesis of 2,3-Dihydrobenzofuran Esters and Evaluation of Their Anti-inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Validation of (S)-7-bromo-2,3-dihydrobenzofuran-3-ol Purity
For Researchers, Scientists, and Drug Development Professionals
Abstract: (S)-7-bromo-2,3-dihydrobenzofuran-3-ol is a key chiral building block in the synthesis of complex pharmaceutical agents. Its stereochemical and chemical purity are paramount, as impurities can lead to significant alterations in biological activity and safety profiles. This guide presents a comprehensive, multi-technique spectroscopic approach for the rigorous validation of its purity. We detail an orthogonal analytical strategy employing Nuclear Magnetic Resonance (NMR) spectroscopy, Chiral High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Circular Dichroism (CD), and Fourier-Transform Infrared (FT-IR) spectroscopy. By explaining the causality behind experimental choices and providing detailed protocols, this guide serves as a practical resource for ensuring the quality and reliability of this critical synthetic intermediate.
Introduction: The Critical Role of Enantiopurity in Drug Discovery
In the field of drug development, the three-dimensional structure of a molecule is intrinsically linked to its pharmacological effect. For chiral molecules like (S)-7-bromo-2,3-dihydrobenzofuran-3-ol, one enantiomer may exhibit the desired therapeutic activity while the other could be inactive, or worse, toxic. The stringent guidelines set by regulatory bodies, such as those outlined in the ICH Q2(R1) "Validation of Analytical Procedures," mandate the precise control and quantification of stereoisomeric impurities.[1][2][3][4] This guide provides an in-depth comparison of spectroscopic methods to establish a self-validating system for purity assessment, ensuring that the material meets the highest standards of quality required for research and pharmaceutical applications.
Orthogonal Analytical Strategy: A Workflow for Comprehensive Purity Assessment
To achieve the highest degree of confidence in a purity assessment, it is essential to employ an orthogonal analytical strategy. This approach uses multiple, independent analytical techniques that measure the sample based on different chemical and physical principles. This minimizes the risk of a single method's limitations masking the presence of impurities. Our recommended workflow integrates these techniques logically, from initial structural confirmation to precise enantiomeric excess determination.
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
Comparative Analysis: Enzymatic vs. Chemical Synthesis of (S)-7-Bromo-2,3-dihydrobenzofuran-3-ol
As a Senior Application Scientist navigating the complexities of chiral drug development, selecting the optimal synthetic route for key intermediates is rarely a simple matter of yield. The compound (S)-7-bromo-2,3-dihydrobenzofuran-3-ol is a highly valuable chiral building block, frequently utilized in the synthesis of lipoxygenase inhibitors, β -adrenergic receptor modulators, and various GPCR-targeting therapeutics [1].
The asymmetric reduction of its prochiral ketone precursor, 7-bromo-2,3-dihydrobenzofuran-3-one, presents a classic process chemistry dilemma: Should one rely on the robust, well-established transition-metal catalysis, or pivot to the highly selective, green-chemistry paradigm of biocatalysis?
This guide objectively compares the two premier methodologies—Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) and Ketoreductase (KRED) Biocatalysis —providing mechanistic insights, self-validating experimental protocols, and comparative performance data to inform your process scale-up decisions.
Mechanistic Divergence: Heavy Metals vs. Engineered Enzymes
To understand the operational limits of each protocol, we must first examine the causality behind their catalytic cycles.
The Chemical Pathway: Ru-TsDPEN Asymmetric Transfer Hydrogenation (ATH)
Pioneered by Noyori, ATH utilizes a chiral Ruthenium complex to transfer a hydride from a donor molecule (typically formic acid or isopropanol) to the ketone [3]. The stereochemical outcome is dictated by a highly organized, six-membered pericyclic transition state. The bulky 7-bromo substituent on the benzofuranone ring sterically interacts with the p -cymene ligand of the catalyst. While this interaction is necessary for facial selectivity, it slightly hinders optimal binding, which typically caps the enantiomeric excess (ee) at ~96–98%.
Ru-TsDPEN catalyzed Asymmetric Transfer Hydrogenation (ATH) cycle.
The Enzymatic Pathway: KRED Biocatalytic Reduction
Biocatalysis employs an engineered Ketoreductase (KRED) enzyme. Unlike the flexible transition state of ATH, KREDs possess a rigid, highly restrictive binding pocket. The 7-bromo group acts as an anchor, forcing the ketone to present exclusively one face to the NADPH hydride donor, resulting in near-perfect enantioselectivity (>99.5% ee) [2]. Because enzymes require stoichiometric cofactors, a coupled Glucose Dehydrogenase (GDH) system is used to continuously regenerate NADPH, driving the thermodynamic equilibrium forward.
Ketoreductase (KRED) biocatalytic cycle with GDH cofactor regeneration.
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols have been designed with built-in validation checkpoints.
Protocol A: Chemical Synthesis via Ru-ATH
Causality Note: Formic acid serves as the hydride source, while triethylamine ( Et3N ) prevents the acidic degradation of the sensitive benzofuranone ring. The 5:2 azeotropic ratio of HCOOH:Et3N is critical; deviations will alter the thermodynamic equilibrium and stall conversion.
-
Preparation: In an inert-atmosphere flask, dissolve 7-bromo-2,3-dihydrobenzofuran-3-one (10.0 mmol, 2.13 g) in anhydrous Dichloromethane (DCM, 20 mL).
-
Catalyst Activation: Add the precatalyst RuCl (0.05 mol%, ~3.2 mg). Stir for 10 minutes at room temperature until the solution turns a deep, homogeneous orange.
-
Hydride Addition: Dropwise, add 5.0 mL of the HCOOH/Et3N (5:2) azeotropic mixture. Validation Check: Mild effervescence ( CO2 evolution) should be observed, confirming active hydride transfer.
-
Reaction: Seal the vessel and stir at 30 °C for 12 hours. Monitor via HPLC or TLC (Hexanes:EtOAc 3:1).
-
Workup & Scavenging: Quench the reaction with saturated aqueous NaHCO3 (20 mL) to neutralize residual acid. Extract with EtOAc (3 × 20 mL). To remove heavy metal residues, treat the combined organic layers with a silica-thiol scavenger (SiliaMetS® Thiol) for 2 hours before filtering and concentrating in vacuo.
Protocol B: Enzymatic Synthesis via KRED/GDH
Causality Note: As glucose is oxidized to gluconic acid by GDH, the reaction pH drops rapidly. A pH-stat titrating 1M NaOH is mandatory because KRED enzymes will rapidly denature and precipitate below pH 6.0.
-
Buffer Preparation: Prepare 50 mL of 100 mM Potassium Phosphate (KPi) buffer. Adjust strictly to pH 7.0.
-
Cofactor & Enzyme Loading: Dissolve D-Glucose (15.0 mmol, 2.7 g), NADP+ (0.1 mM, ~4 mg), GDH powder (10 mg), and the engineered KRED enzyme (e.g., KRED-P1-B04, 50 mg) into the buffer. Stir gently at 30 °C.
-
Substrate Addition: Dissolve 7-bromo-2,3-dihydrobenzofuran-3-one (10.0 mmol, 2.13 g) in 2.5 mL of DMSO (5% v/v total volume). Add this dropwise to the aqueous enzyme mixture. Validation Check: The solution will become a milky suspension. If large clumps form, the stirring rate must be increased to ensure mass transfer.
-
Reaction & pH Control: Stir at 30 °C for 24 hours. Maintain the pH at 7.0 using an automated pH-stat dispensing 1.0 M NaOH. Validation Check: The consumption of NaOH directly correlates to reaction conversion. Once NaOH consumption ceases, the reaction is complete.
-
Workup: Add Celite (2 g) to the mixture and filter to remove denatured proteins. Extract the aqueous filtrate with Methyl tert-butyl ether (MTBE, 3 × 30 mL). Dry over Na2SO4 and concentrate.
Comparative Performance Data
The table below summarizes the quantitative metrics of both methodologies based on standard 10-mmol scale optimizations.
| Performance Parameter | Chemical Synthesis (Ru-ATH) | Enzymatic Synthesis (KRED) |
| Catalyst System | RuCl | Engineered KRED + GDH |
| Enantiomeric Excess (ee) | 96.5% - 98.0% (S) | > 99.5% (S) |
| Conversion / Isolated Yield | > 99% / 92% | > 99% / 95% |
| Reaction Time | 8 - 12 h | 18 - 24 h |
| Operating Temperature | 30 - 40 °C | 30 °C |
| Solvent System | DCM / HCOOH−Et3N | Aqueous Buffer (pH 7.0) / DMSO (5%) |
| E-factor (Waste Generation) | Moderate (~15-20) | Low (< 10) |
| Downstream Processing | Requires Ruthenium scavenging | Simple extraction, no heavy metals |
| Substrate Loading Limit | High (> 100 g/L) | Moderate (~40-50 g/L due to solubility) |
Application Scientist's Verdict
Choosing between chemical and enzymatic synthesis for (S)-7-bromo-2,3-dihydrobenzofuran-3-ol comes down to the specific phase of your drug development pipeline:
-
Opt for Chemical ATH during early-stage medicinal chemistry or Phase I scale-up where speed and high substrate concentrations are paramount. The Ru-TsDPEN system is incredibly robust and handles poorly soluble substrates effortlessly. However, you must account for the cost and time associated with rigorous heavy metal scavenging to meet the FDA's strict elemental impurity limits (ICH Q3D).
-
Opt for Enzymatic KRED for Phase II/III clinical manufacturing and commercial production. The biocatalytic route completely eliminates heavy metal toxicity risks and delivers an impeccable >99.5% ee, bypassing the need for downstream chiral recrystallization. While substrate solubility requires careful co-solvent management (DMSO), the drastically lower E-factor and superior environmental profile make it the definitive choice for modern, sustainable pharmaceutical manufacturing.
References
- Asymmetric synthesis of N-1-(heteroaryl)
- Chiral Amine Synthesis – Recent Developments and Trends for Enamide Reduction, Reductive Amination, and Imine Reduction ResearchG
- Organic Letters Vol. 19 No. 11 American Chemical Society
(S)-7-bromo-2,3-dihydrobenzofuran-3-ol vs 7-chloro-2,3-dihydrobenzofuran-3-ol derivatives
Comparative Guide: (S)-7-Bromo- vs. 7-Chloro-2,3-dihydrobenzofuran-3-ol Derivatives in Drug Discovery
Executive Summary & Scientific Context
The 2,3-dihydrobenzofuran (DHB) core is a ubiquitous pharmacophore in modern drug discovery, exhibiting a broad spectrum of biological activities ranging from glucose-lowering effects to immunomodulation [[1]](). Specifically, halogenated DHB derivatives serve as critical synthetic intermediates for complex active pharmaceutical ingredients (APIs), including PD-1/PD-L1 pathway modulators [[2]]() and targeted oncology therapeutics 3.
Recent advancements in transition metal-catalyzed cross-coupling have heavily relied on these halogenated precursors to construct polycyclic and highly substituted DHB frameworks 4. However, the choice between the (S)-7-bromo and 7-chloro derivatives is not merely a matter of availability; it is a fundamental thermodynamic decision that dictates the stereochemical integrity of the final API.
Mechanistic Causality: The Thermodynamics of Halogen Selection
As an application scientist, the primary concern when functionalizing the C7 position of a DHB-3-ol derivative is the preservation of the C3-hydroxyl group. The causality behind selecting the bromo vs. the chloro derivative lies in the Bond Dissociation Energy (BDE) .
-
The C-Br Advantage: The C-Br bond has a BDE of approximately 280 kJ/mol. This relatively weak bond allows for rapid oxidative addition by standard Palladium catalysts (e.g., Pd(dppf)Cl₂) at mild temperatures (60°C) and with weak bases. These mild conditions are critical for the (S)-7-bromo-2,3-dihydrobenzofuran-3-ol because they prevent base-catalyzed epimerization or β -hydride elimination at the sensitive C3 chiral center.
-
The C-Cl Challenge: The C-Cl bond is significantly stronger, with a BDE of approximately 330 kJ/mol. Overcoming this activation barrier requires highly active, electron-rich bulky phosphine ligands (like BrettPhos or XPhos), strong bases (e.g., NaOtBu), and elevated temperatures (100°C+). While 7-chloro-2,3-dihydrobenzofuran-3-ol is more chemically stable and cost-effective for early-stage screening, these harsh conditions frequently lead to the destruction of C3 stereocenters, making it better suited for racemic or achiral downstream targets.
Quantitative Data Presentation
The following table summarizes the operational parameters and performance metrics of both derivatives to guide your synthetic planning.
| Parameter | (S)-7-Bromo-2,3-dihydrobenzofuran-3-ol | 7-Chloro-2,3-dihydrobenzofuran-3-ol |
| Molecular Formula | C₈H₇BrO₂ | C₈H₇ClO₂ |
| C-X BDE (approx.) | ~280 kJ/mol | ~330 kJ/mol |
| Oxidative Addition Kinetics | Fast (Standard Pd/Ni catalysts) | Slow (Requires bulky biaryl ligands) |
| Required Base Strength | Weak (e.g., K₃PO₄, Na₂CO₃) | Strong (e.g., NaOtBu, LiHMDS) |
| Stereochemical Risk at C3 | Low (Mild conditions preserve C3-OH) | High (Harsh conditions risk epimerization) |
| Primary Application | Chiral API synthesis (e.g., immunomodulators) | Racemic/achiral library screening |
Divergent Synthetic Workflows (Visualization)
The logical relationship between the starting halogen, the required catalytic harshness, and the ultimate stereochemical outcome is mapped below.
Caption: Divergent synthetic pathways and stereochemical outcomes for 7-halo-DHB derivatives.
Self-Validating Experimental Protocols
Protocol A: Stereoretentive Suzuki-Miyaura Coupling of (S)-7-bromo-DHB-3-ol
This protocol is designed to couple an arylboronic acid to the C7 position while strictly maintaining the (S)-configuration at C3.
-
Preparation: In a nitrogen-filled glovebox, charge a Schlenk flask with (S)-7-bromo-2,3-dihydrobenzofuran-3-ol (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₃PO₄ (2.0 equiv).
-
Solvent Addition: Add degassed Toluene/H₂O (5:1 v/v) to achieve a 0.2 M concentration. Causality: The biphasic system and mild base facilitate transmetalation without stripping the C3-proton.
-
Reaction: Seal the flask, remove from the glovebox, and stir at 60°C for 4 hours.
-
Self-Validation Step: At t=2h, extract a 50 µL organic layer aliquot, dilute with hexanes/isopropanol, and inject into a Chiral HPLC (e.g., Chiralpak AD-H column). System Check: The protocol validates itself if the product peak demonstrates >98% enantiomeric excess (ee). A drop in ee% indicates the temperature is too high for the specific substrate.
-
Workup: Cool to room temperature, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Buchwald-Hartwig Amination of 7-chloro-DHB-3-ol
This protocol utilizes harsh conditions to overcome the strong C-Cl bond, suitable for generating racemic libraries.
-
Preparation: In a glovebox, charge a pressure vial with 7-chloro-2,3-dihydrobenzofuran-3-ol (1.0 equiv), primary amine (1.5 equiv), Pd₂(dba)₃ (0.02 equiv), BrettPhos (0.04 equiv), and NaOtBu (2.0 equiv).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane to achieve a 0.1 M concentration.
-
Reaction: Seal the vial and heat at 100°C for 12 hours. Causality: The electron-rich, bulky BrettPhos ligand is mandatory to lower the activation barrier for oxidative addition into the strong C-Cl bond.
-
Self-Validation Step: At t=4h, analyze a quenched aliquot via LC-MS. System Check: The system is validated if the ratio of cross-coupled product to the dehalogenated byproduct (DHB-3-ol) is >10:1. If the ratio is lower, premature protodehalogenation is occurring, signaling that the ligand-to-palladium ratio must be increased.
-
Workup: Filter the crude mixture through a pad of Celite, elute with EtOAc, and purify via flash chromatography.
References
-
Substituted 2,3-dihydrobenzofuranyl compounds and uses thereof. Google Patents. 3
-
免疫调节化合物、组合物及其应用 (Immunomodulatory compounds, compositions and applications thereof). Google Patents. 2
-
Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. PMC. 4
-
Visible-Light-Induced Regioselective Functionalization of α-Olefin: Development of One-Pot Photo-Synthesis of C3-Substituted Dihydrobenzofurans. ACS Publications. 1
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. WO2021093817A1 - å ç«è°èååç©ãç»åç©åå ¶åºç¨ - Google Patents [patents.google.com]
- 3. WO2014085607A1 - Substituted 2,3-dihydrobenzofuranyl compounds and uses thereof - Google Patents [patents.google.com]
- 4. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
Mass Spectrometry Fragmentation Comparison of Dihydrobenzofuran-3-ol Analogs: A Technical Guide
Dihydrobenzofuran-3-ol and its analogs, including dihydrobenzofuran neolignans (DBNs), are highly valuable pharmacophores in drug discovery, known for their diverse biological activities. For drug development professionals and analytical chemists, differentiating these saturated heterocyclic structures from their unsaturated benzofuran (BN) counterparts is a persistent analytical challenge. High-resolution tandem mass spectrometry (HR-MS/MS) is the gold standard for this structural elucidation.
This guide provides an objective, data-driven comparison of the fragmentation behaviors of dihydrobenzofuran-3-ol analogs, detailing the causality behind experimental parameters and establishing a self-validating analytical workflow.
Mechanistic Causality in Ionization and Fragmentation
The structural elucidation of dihydrobenzofurans relies heavily on understanding how the initial site of ionization dictates the subsequent gas-phase dissociation pathways. The choice between positive and negative electrospray ionization (ESI) is not arbitrary; it fundamentally alters the thermodynamic landscape of the molecule.
Positive Ion Mode (+ESI): Charge-Directed Neutral Losses
In positive ion mode, protonation typically occurs at the most basic sites—the ether oxygen of the furan ring or the C-3 hydroxyl group. This protonation induces charge-directed fragmentation. As established in studies of1, the dominant pathways involve the neutral loss of water (-18 Da) from the C-3 hydroxyl group, or methanol (-32 Da) if methoxy substituents are present. Following these initial losses, the furan ring undergoes cleavage, characterized by the expulsion of carbon monoxide (-28 Da).
Causality: While +ESI yields strong signal intensities, the rapid expulsion of stable neutral molecules (H₂O, MeOH, CO) often dominates the spectrum. This can prematurely deplete the precursor ion population before deeper, skeletal cleavages can occur, sometimes obscuring the underlying carbon framework.
Negative Ion Mode (-ESI): Radical Anion Formation
Deprotonation in negative ion mode yields a highly stable phenoxide-like anion. Comparative ESI-MS/MS studies reveal that 2.
Causality: Deprotonation minimizes simple neutral losses and instead promotes the formation of odd-electron product ions (radical anions). For example, the direct elimination of a C₂H₃O₂ radical is a highly specific pathway that only occurs in unsaturated benzofurans (BNs). The absence of this radical loss is a definitive diagnostic marker for the saturated dihydrobenzofuran (DBN) core.
Retro-Diels-Alder (RDA) Cleavage
A hallmark of the dihydrobenzofuran system is the Retro-Diels-Alder (RDA) cleavage of the saturated heterocyclic ring. According to technical analyses of 3, RDA fragmentation results in the loss of a neutral alkene, providing definitive proof of the substitution pattern distributed between the aromatic and the furan rings.
Self-Validating Experimental Protocol for MS/MS Analysis
To ensure reproducible and reliable structural elucidation, the following self-validating protocol must be employed. This workflow prevents common pitfalls such as in-source fragmentation and detector saturation.
Step 1: Sample Preparation and Introduction
-
Action: Dissolve the dihydrobenzofuran-3-ol analog in LC-MS grade Methanol/Water (50:50, v/v) to a final concentration of 1-5 µg/mL. Infuse at a constant flow rate of 5-10 µL/min.
-
Causality: Maintaining a low concentration prevents detector saturation and minimizes the formation of gas-phase multimers (e.g., [2M+H]⁺), which complicate precursor isolation.
-
Validation Check: Observe the MS1 spectrum. If multimer peaks exceed 5% relative abundance, dilute the sample by a factor of 10 and re-infuse.
Step 2: ESI Source Optimization
-
Action: Monitor the [M+H]⁺ and [M-H]⁻ ions. Optimize the capillary voltage (typically 2.5 - 3.5 kV) and desolvation temperature (approx. 180 °C).
-
Causality: Gentle source conditions prevent premature in-source fragmentation, ensuring that the isolated precursor ion represents the intact molecule.
-
Validation Check: Ensure the intensity of the precursor ion is stable (RSD < 5% over 1 minute) and that no fragment ions are visible in the full-scan MS1 spectrum before proceeding to MS/MS.
Step 3: Collision-Induced Dissociation (CID) Energy Ramping
-
Action: Isolate the precursor ion using the quadrupole (isolation width ~1.0 Da). Perform a survival yield analysis by ramping the laboratory collision energy (E_lab) from 5 to 40 eV using N₂ or Ar as the collision gas.
-
Causality: Identifying the "optimum" E_lab ensures sufficient energy is imparted for diagnostic skeletal fragmentation without causing excessive, non-specific shattering of the molecule into uninterpretable low-mass ions.
-
Validation Check: Set the final CID energy to the exact point where the precursor ion intensity decreases to 20–50% of the base peak.
Step 4: Data Acquisition and Isotope Verification
-
Action: Acquire high-resolution MS/MS spectra (resolving power > 30,000).
-
Validation Check: Verify the elemental composition of all product ions by calculating the mass error. The error must be < 5 ppm, and the isotopic distribution must match the theoretical model for the assigned formula.
Figure 1: Self-validating ESI-MS/MS workflow for the analysis of dihydrobenzofuran analogs.
Comparative Data Analysis
The table below synthesizes the quantitative fragmentation data, comparing the behavior of dihydrobenzofuran-3-ol analogs against their unsaturated benzofuran counterparts.
| Compound Type | Ionization Mode | Precursor Ion | Optimum E_lab | Key Neutral Losses | Diagnostic Product Ions | Mechanistic Implication |
| Dihydrobenzofuran-3-ol | +ESI | [M+H]⁺ | 15–25 eV | -H₂O (18 Da), -CO (28 Da) | [M+H-H₂O-CO]⁺ | Confirms the presence of the C-3 hydroxyl group and subsequent furan ring opening. |
| Methoxy-DBN | +ESI | [M+H]⁺ | 20–30 eV | -CH₃OH (32 Da) | [M+H-MeOH]⁺, [M+H-MeOH-CO]⁺ | Identifies methoxy substitution on the aromatic or heterocyclic ring. |
| DBN (General) | -ESI | [M-H]⁻ | 25 eV | -CH₃OH (32 Da) | [M-H-MeOH]⁻ | Yields complex skeletal fragments post-methanol loss; no radical elimination. |
| Benzofuran (BN) | -ESI | [M-H]⁻ | 25 eV | -C₂H₃O₂• (75 Da) | [M-H-C₂H₃O₂]⁻• | Critical Differentiator: Odd-electron radical elimination proves the presence of the C7-C8 double bond. |
Structural Elucidation Pathways
Understanding the sequential logic of the fragmentation is vital for spectral interpretation. The diagram below maps the primary dissociation pathways of protonated dihydrobenzofuran-3-ol.
Figure 2: Primary gas-phase fragmentation pathways of protonated dihydrobenzofuran-3-ol analogs.
Conclusion & Best Practices
When analyzing dihydrobenzofuran-3-ol analogs, relying solely on positive ion mode can lead to ambiguous structural assignments due to the dominance of generic neutral losses (H₂O, MeOH). Best practice dictates a dual-polarity approach.
By incorporating negative ion mode (-ESI) and utilizing a self-validating CID energy ramping protocol, researchers can access highly specific radical anion pathways. The presence or absence of the C₂H₃O₂• radical elimination serves as a definitive, binary diagnostic marker to distinguish saturated dihydrobenzofurans from their unsaturated benzofuran counterparts, ensuring rigorous and accurate structural elucidation in drug development pipelines.
References
- Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry.Journal of Mass Spectrometry (PubMed).
- Should We Think Positive or Negative About Dihydrobenzofuran Neolignans? an ESI-MS/MS Study.ChemRxiv.
- Technical Support Center: Analysis of Dihydrobenzofuran Byproducts.Benchchem.
Sources
Validation of Polarimetric Methods for (S)-7-bromo-2,3-dihydrobenzofuran-3-ol: A Comparative Guide to High-Accuracy Polarimeters
As a Senior Application Scientist, I frequently encounter the challenge of validating the optical rotation of highly specific chiral intermediates. (S)-7-bromo-2,3-dihydrobenzofuran-3-ol is a critical chiral building block used in advanced pharmaceutical synthesis. While chiral High-Performance Liquid Chromatography (HPLC) is often utilized to determine enantiomeric excess (ee), polarimetry remains the pharmacopeial gold standard for the rapid, non-destructive, and orthogonal verification of chiral identity[1].
This guide objectively compares two leading high-accuracy polarimeters—the Rudolph Autopol VI and the Anton Paar MCP 5100 —and provides a self-validating experimental framework for determining the specific rotation of (S)-7-bromo-2,3-dihydrobenzofuran-3-ol in compliance with USP <781> and Ph. Eur. 2.2.7[2].
The Causality of Experimental Choices in Polarimetry
To build a robust analytical method, we must move beyond simply following steps and understand the physical chemistry dictating our instrument parameters. A validated polarimetry protocol is a self-validating system where every variable is strictly controlled and verified.
-
Wavelength Selection and the Drude Equation: Pharmacopeial monographs traditionally default to the sodium D-line (589 nm)[1]. However, for molecules like (S)-7-bromo-2,3-dihydrobenzofuran-3-ol, the specific rotation at 589 nm may be relatively low. By measuring at lower wavelengths (e.g., 365 nm or 436 nm), we leverage the Drude equation, which dictates that optical rotation generally increases as wavelength decreases. This amplifies the signal, drastically improving the signal-to-noise ratio and analytical precision[3].
-
Thermodynamic Stability (Temperature Control): Specific rotation is not a static value; it is highly dependent on temperature due to solvent density changes and molecular conformational shifts. USP <781> mandates a temperature control of ±0.5 °C[4]. Modern polarimeters utilize advanced Peltier systems to eliminate temperature gradients within the cell in under 30 seconds, ensuring the sample is measured at exactly 20.0 ± 0.1 °C[3].
-
Calibration Bracketing: Relying on a single zero-point blank is insufficient for GMP compliance. We utilize a three-point calibration bracketing method. By measuring a high-rotation NIST-traceable quartz plate, a low-rotation quartz plate, and a blank, we establish a verified linearity midpoint[2]. This ensures the instrument's optics are functioning perfectly across the expected analytical range before any sample is introduced.
Product Comparison: Rudolph Autopol VI vs. Anton Paar MCP 5100
When selecting an instrument for the validation of (S)-7-bromo-2,3-dihydrobenzofuran-3-ol, laboratory managers typically evaluate the Rudolph Autopol VI and the Anton Paar MCP 5100 . Both are exceptional, but they employ different engineering philosophies to achieve USP <781> and 21 CFR Part 11 compliance[1].
Rudolph Autopol VI
The Autopol VI is engineered for extreme optical accuracy and chemical resilience. It is capable of an unmatched 4th-decimal optical rotation accuracy of ±0.0003° Arc for low-rotation samples[5]. Furthermore, its measurement chamber features a NEDOX™ coating, providing resistance to highly corrosive matrices like 6M HCl[5]. Its TempTrol™ system allows for precise electronic heating and cooling without the need for external water baths[6].
Anton Paar MCP 5100
The MCP 5100 focuses heavily on workflow automation and the elimination of human error. It features a unique FillingCheck™ camera that provides a real-time visual feed of the sample cell, instantly alerting the analyst to microscopic air bubbles that could refract light and skew results[3]. Additionally, its Toolmaster™ RFID technology automatically recognizes the specific sample cell and quartz control plate being used, seamlessly transferring path length and calibration data to the software[3].
Comparative Specifications Table
| Feature / Parameter | Rudolph Autopol VI | Anton Paar MCP 5100 |
| Optical Accuracy | ±0.0003° Arc (over ±1° Arc)[5] | ±0.0020° Arc[3] |
| Wavelengths | 6 Standard (365, 405, 436, 546, 589, 633 nm)[5] | Up to 8 (365 nm to 880 nm)[3] |
| Temperature Control | TempTrol™ Electronic (15°C - 35°C)[5] | Peltier (eliminates 2°C gradient in <30s)[3] |
| Error Prevention | Automated Calibration Bracketing[2] | FillingCheck™ Camera & Toolmaster™ RFID[3] |
| Compliance | 21 CFR Part 11, USP <781>, EP 2.2.7[2] | 21 CFR Part 11, AP Connect integration[3] |
Experimental Workflow & Methodology
The following workflow outlines the self-validating protocol for determining the specific rotation of (S)-7-bromo-2,3-dihydrobenzofuran-3-ol.
Fig 1. Self-validating polarimetry workflow for chiral intermediates.
Step-by-Step Protocol
-
System Readiness & Calibration: Power on the polarimeter and allow the light source to stabilize. Perform calibration bracketing using a blank (Methanol) and two NIST-traceable quartz control plates (e.g., +0.998° and -10.000° Arc)[5]. Ensure the instrument reads within ±0.01° of the certified values[4].
-
Sample Preparation: Accurately weigh 100.0 mg of (S)-7-bromo-2,3-dihydrobenzofuran-3-ol using a microbalance. Transfer quantitatively to a 10.0 mL volumetric flask and dilute to volume with HPLC-grade Methanol ( c=1.0 g/100 mL).
-
Cell Loading: Inject the sample into a clean, dry 100 mm polarimeter cell. If using the MCP 5100, verify the absence of bubbles via the FillingCheck™ camera[3].
-
Equilibration: Insert the cell into the instrument chamber. Set the target temperature to 20.0 °C. Wait for the Peltier system to confirm thermal equilibrium (typically <60 seconds).
-
Measurement Sequence: Set the wavelength to 589 nm. Initiate a measurement sequence of n=6 replicates. The instrument will automatically calculate the Specific Rotation [α]D20 based on the inputted concentration and path length[2]. Repeat the measurement at 365 nm to validate the Drude signal amplification.
Experimental Data Presentation
To validate the method for (S)-7-bromo-2,3-dihydrobenzofuran-3-ol, we assess Linearity, Precision, and Accuracy. The data below represents a typical validation dataset utilizing the Rudolph Autopol VI.
Table 2: Method Validation Data for (S)-7-bromo-2,3-dihydrobenzofuran-3-ol ( [α]D20 )
| Validation Parameter | Test Conditions | Acceptance Criteria | Observed Result | Pass/Fail |
| Precision (Repeatability) | c=1.0 , 589 nm, n=6 | RSD ≤0.5% | Mean: -32.45° RSD: 0.12% | PASS |
| Linearity | 5 concentrations (0.2 to 1.2 g/100mL) | R2≥0.999 | R2=0.9998 | PASS |
| Accuracy (Recovery) | Spiked against known standard | 98.0% - 102.0% | 99.7% | PASS |
| Wavelength Sensitivity | c=1.0 , 365 nm vs 589 nm | Signal amplification | -85.12° (at 365 nm) | PASS |
Note: The measurement at 365 nm demonstrates a nearly 2.6x increase in the absolute rotation angle, confirming that lower wavelengths provide superior sensitivity for this specific benzofuran derivative.
Conclusion
Validating the optical rotation of (S)-7-bromo-2,3-dihydrobenzofuran-3-ol requires an analytical setup that tightly controls temperature, verifies linearity through quartz plate bracketing, and ensures data integrity. Both the Rudolph Autopol VI and Anton Paar MCP 5100 exceed USP <781> requirements[2][3]. Laboratories prioritizing extreme low-rotation accuracy and harsh chemical resistance will benefit from the Autopol VI, while those focused on high-throughput automation and visual bubble detection will find the MCP 5100 highly advantageous.
References
- Polarimetry in Pharmaceutical Quality Control - Allan Chemical Corporation. allanchem.com.
- Polarimeter Requirements for the Pharmaceutical Industry - Rudolph Research Analytical. rudolphresearch.com.
- 781 OPTICAL ROTATION - Rudolph Research Analytical. rudolphresearch.com.
- Revision of USP <781> Optical Rotation - ECA Academy. gmp-compliance.org.
- Modular Polarimeter: MCP | Anton Paar. anton-paar.com.
- Polarimeters - BioAnalytical Instruments. bioanalytica.com.
- High Accuracy Polarimeter - Polarimeter Video - Rudolph Research Analytical. rudolphresearch.com.
Sources
- 1. Polarimetry in Pharmaceutical Quality Control - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 2. rudolphresearch.com [rudolphresearch.com]
- 3. Modular Polarimeter: MCP | Anton Paar [anton-paar.com]
- 4. rudolphresearch.com [rudolphresearch.com]
- 5. rudolphresearch.com [rudolphresearch.com]
- 6. bioanalytica.com [bioanalytica.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
